molecular formula C13H12N2 B3289776 3-[(E)-2-Pyridin-2-ylvinyl]aniline CAS No. 861024-35-3

3-[(E)-2-Pyridin-2-ylvinyl]aniline

Cat. No.: B3289776
CAS No.: 861024-35-3
M. Wt: 196.25 g/mol
InChI Key: WVPUKLNVCMBNMD-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(E)-2-Pyridin-2-ylvinyl]aniline is a useful research compound. Its molecular formula is C13H12N2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(E)-2-pyridin-2-ylethenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c14-12-5-3-4-11(10-12)7-8-13-6-1-2-9-15-13/h1-10H,14H2/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPUKLNVCMBNMD-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 3-[(E)-2-Pyridin-2-ylvinyl]aniline in Common Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-[(E)-2-Pyridin-2-ylvinyl]aniline, a compound of interest in pharmaceutical research and materials science. In the absence of extensive published quantitative data for this specific molecule, this document emphasizes the foundational principles governing its solubility, drawing parallels from structurally similar compounds. It offers researchers, scientists, and drug development professionals a robust guide to both theoretical solubility assessment and practical, step-by-step experimental protocols for quantitative determination in a range of common laboratory solvents. The methodologies detailed herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for downstream applications, from reaction chemistry to formulation development.

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring a vinyl-linked pyridine and aniline moiety.[1] Its structure suggests potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. The presence of both a basic pyridine ring and an aniline group imparts specific physicochemical properties that are critical to understand for its effective use.

Solubility is a fundamental physicochemical parameter that dictates the utility of a compound in numerous scientific contexts.[2] In drug discovery, poor aqueous solubility can hinder absorption and bioavailability, leading to unpredictable in vivo results.[3] For process chemists, understanding solubility in organic solvents is paramount for optimizing reaction conditions, purification through crystallization, and final formulation. This guide will, therefore, equip the researcher with the necessary tools to thoroughly characterize the solubility profile of this compound.

Theoretical Considerations for Solubility

A qualitative assessment of solubility can be derived from the molecular structure of this compound based on the "like dissolves like" principle.[4]

Molecular Structure and Polarity:

  • Polar Moieties: The molecule contains two nitrogen atoms—one in the pyridine ring and one in the aniline group—which are capable of acting as hydrogen bond acceptors. The amine group of the aniline moiety can also act as a hydrogen bond donor. These features suggest a propensity for solubility in polar solvents.

  • Nonpolar Regions: The presence of two aromatic rings (benzene and pyridine) and the vinyl linker contribute to the nonpolar character of the molecule. This suggests potential solubility in nonpolar aprotic solvents through van der Waals forces and dipole-dipole interactions.[4]

Influence of pH on Aqueous Solubility:

The basic nature of the pyridine and aniline nitrogens means that the aqueous solubility of this compound will be highly dependent on pH.[5][6]

  • In acidic solutions: The nitrogen atoms will be protonated, forming cationic species. This ionization significantly increases the polarity of the molecule, leading to enhanced solubility in aqueous media. The pyridine nitrogen is generally more basic than the aniline nitrogen and will be protonated first.

  • In neutral or basic solutions: The compound will exist predominantly in its neutral, less polar form, which is expected to have lower aqueous solubility.

The relationship between the different protonation states of the molecule in an aqueous environment is depicted below.

G cluster_pH pH Scale Neutral Compound Neutral Compound Monoprotonated (Pyridinium) Monoprotonated (Pyridinium) Neutral Compound->Monoprotonated (Pyridinium) + H+ (pKa1) High pH High pH Monoprotonated (Pyridinium)->Neutral Compound - H+ Diprotonated Diprotonated Monoprotonated (Pyridinium)->Diprotonated + H+ (pKa2) Intermediate pH Intermediate pH Diprotonated->Monoprotonated (Pyridinium) - H+ Low pH Low pH

Caption: Protonation states of this compound at varying pH.

Predicted Solubility in Common Solvents:

Based on these structural features, a qualitative solubility profile can be predicted:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolModerate to HighHydrogen bonding capability with the nitrogen atoms. Solubility in water will be highly pH-dependent.
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions. DMSO is often an excellent solvent for such compounds.
Nonpolar Toluene, Hexane, Diethyl EtherLow to ModerateSolubility will depend on the balance between the polar functional groups and the nonpolar aromatic rings. Higher solubility is expected in aromatic solvents like toluene compared to aliphatic solvents like hexane.
Chlorinated Dichloromethane, ChloroformModerateIntermediate polarity allows for dissolution.

Experimental Determination of Solubility

It is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.[7]

  • Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a solution that was initially prepared in a strong organic solvent (typically DMSO). It is a high-throughput method often used in early drug discovery.[3][8] However, these measurements can yield supersaturated solutions and may not represent true equilibrium.[7][9]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a solute in a solvent in the presence of excess solid.[7] This is the "gold standard" measurement and is critical for later-stage development and formulation.[3]

The following diagram illustrates the general workflow for comprehensive solubility assessment.

G cluster_prep Preparation cluster_exp Experimental Determination cluster_analysis Analysis & Reporting A Obtain Pure Compound (this compound) B Kinetic Solubility Assay (High-Throughput Screening) A->B C Thermodynamic Solubility Assay (Shake-Flask Method) A->C D Quantification (e.g., HPLC-UV, LC-MS) B->D C->D E Data Analysis & Interpretation D->E F Final Report & Data Summary E->F

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of 3-[(E)-2-Pyridin-2-ylvinyl]aniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling a Versatile Synthetic Building Block

3-[(E)-2-Pyridin-2-ylvinyl]aniline is a multifaceted molecule that stands at the intersection of several important classes of organic compounds: stilbenes, pyridines, and anilines. This unique combination of functional groups within a conjugated π-system imparts a rich and versatile reactivity profile, making it a highly valuable building block in modern organic synthesis. The trans-stilbene core provides a rigid scaffold with interesting photophysical properties, while the pyridine and aniline moieties offer multiple sites for further functionalization.[1][2] The strategic placement of the amino group at the meta-position of the phenyl ring and the nitrogen atom in the pyridine ring allows for the directed synthesis of complex heterocyclic systems and tailored molecular architectures.

The pyridine motif is a well-established "privileged structure" in medicinal chemistry, found in a vast number of FDA-approved drugs.[3] Similarly, the aniline substructure is a cornerstone in the synthesis of a wide array of pharmaceuticals and functional materials. The synergistic interplay of these two pharmacophores in this compound opens up exciting avenues for the discovery and development of novel therapeutic agents and advanced materials.[4]

This comprehensive guide provides an in-depth exploration of the synthesis and applications of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and detailed protocols to effectively harness the synthetic potential of this versatile compound.

Synthetic Strategies for this compound

The synthesis of this compound can be achieved through several robust and well-established olefination reactions. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. The following sections detail the most common and effective synthetic routes.

The Wittig Reaction: A Classic Approach

The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[5][6][7][8] This approach offers excellent control over the location of the newly formed double bond.

Causality of Experimental Choices:

  • Phosphonium Salt Formation: The initial step involves the SN2 reaction of triphenylphosphine with a suitable benzyl halide. Triphenylphosphine is an excellent nucleophile, and primary benzyl halides are preferred to minimize side reactions.

  • Ylide Generation: A strong base, such as n-butyllithium or sodium hydride, is required to deprotonate the phosphonium salt and generate the nucleophilic ylide. The reaction is typically performed in an anhydrous aprotic solvent like THF to prevent quenching of the ylide.

  • Olefination: The ylide reacts with the aldehyde (or ketone) via a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then collapses to yield the desired alkene and triphenylphosphine oxide. The formation of the highly stable P=O bond is the driving force for this reaction.[5] For non-stabilized ylides, the (Z)-alkene is often the major product, while stabilized ylides tend to give the (E)-alkene.[9]

Detailed Protocol: Wittig Reaction

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
3-Aminobenzyl bromideC₇H₈BrN186.05
TriphenylphosphineC₁₈H₁₅P262.29
Sodium Hydride (60% dispersion in oil)NaH24.00
2-PyridinecarboxaldehydeC₆H₅NO107.11
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11
Ethyl acetateC₄H₈O₂88.11
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01
BrineNaCl58.44
Anhydrous Magnesium SulfateMgSO₄120.37

Procedure:

  • Phosphonium Salt Synthesis: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-aminobenzyl bromide (1.0 eq) and triphenylphosphine (1.05 eq) in anhydrous toluene. Heat the mixture at reflux for 4 hours. Cool the reaction to room temperature, and collect the resulting white precipitate by filtration. Wash the solid with cold diethyl ether and dry under vacuum to obtain the phosphonium salt.

  • Ylide Formation and Wittig Reaction: To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add the phosphonium salt (1.1 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 1 hour. Cool the resulting deep red solution back to 0 °C and add a solution of 2-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Wittig_Reaction cluster_0 Phosphonium Salt Formation cluster_1 Ylide Generation & Olefination 3-Aminobenzyl bromide 3-Aminobenzyl bromide Phosphonium_Salt 3-Aminobenzyltriphenylphosphonium bromide 3-Aminobenzyl bromide->Phosphonium_Salt Toluene, Reflux Triphenylphosphine Triphenylphosphine Triphenylphosphine->Phosphonium_Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide NaH, THF Product This compound Ylide->Product THF 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde->Product

Caption: General workflow for the synthesis of this compound via the Wittig reaction.

The Horner-Wadsworth-Emmons (HWE) Reaction: Enhanced E-Selectivity

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate carbanions.[10][11] A key advantage of the HWE reaction is that it generally provides the (E)-alkene with high stereoselectivity.[10] Furthermore, the water-soluble phosphate byproduct is easily removed during workup, simplifying purification.[11]

Causality of Experimental Choices:

  • Phosphonate Synthesis (Michaelis-Arbuzov Reaction): The required phosphonate is typically prepared via the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. This reaction proceeds through an SN2 mechanism.

  • Carbanion Formation: The phosphonate is deprotonated with a base, such as sodium hydride or potassium tert-butoxide, to form a stabilized carbanion. The electron-withdrawing phosphonate group increases the acidity of the adjacent C-H bond compared to the corresponding phosphonium salt in the Wittig reaction.

  • Olefination and Stereoselectivity: The phosphonate carbanion adds to the aldehyde to form an intermediate that eliminates a dialkyl phosphate to give the alkene. The high (E)-selectivity is attributed to the thermodynamic stability of the anti-periplanar transition state leading to the (E)-isomer.

Detailed Protocol: Horner-Wadsworth-Emmons Reaction

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
3-Aminobenzyl chlorideC₇H₈ClN141.60
Triethyl phosphiteC₆H₁₅O₃P166.16
Sodium Hydride (60% dispersion in oil)NaH24.00
2-PyridinecarboxaldehydeC₆H₅NO107.11
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11
Diethyl etherC₄H₁₀O74.12
Saturated Ammonium Chloride SolutionNH₄Cl53.49
BrineNaCl58.44
Anhydrous Sodium SulfateNa₂SO₄142.04

Procedure:

  • Phosphonate Synthesis: In a round-bottom flask, heat a mixture of 3-aminobenzyl chloride (1.0 eq) and triethyl phosphite (1.1 eq) at 150 °C for 5 hours. Cool the reaction mixture to room temperature to obtain the crude diethyl (3-aminobenzyl)phosphonate, which can often be used in the next step without further purification.

  • HWE Reaction: To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of the crude diethyl (3-aminobenzyl)phosphonate (1.1 eq) in anhydrous THF dropwise. Stir the mixture at room temperature for 30 minutes. Cool the solution to 0 °C and add 2-pyridinecarboxaldehyde (1.0 eq) dropwise.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of saturated ammonium chloride solution. Extract the mixture with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

The Heck Reaction: A Palladium-Catalyzed Approach

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[12][13] This method is particularly useful for synthesizing substituted alkenes and offers good functional group tolerance.

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. It can be generated in situ from a palladium(II) precursor like palladium(II) acetate in the presence of a phosphine ligand. The choice of ligand is crucial for stabilizing the catalyst and influencing its reactivity.

  • Base: A base, typically a tertiary amine like triethylamine or a carbonate, is required to neutralize the hydrogen halide formed during the reaction and regenerate the palladium(0) catalyst.

  • Solvent: A polar aprotic solvent such as DMF or acetonitrile is commonly used to dissolve the reactants and facilitate the reaction.

Detailed Protocol: Heck Reaction

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
3-IodoanilineC₆H₆IN219.02
2-VinylpyridineC₇H₇N105.14
Palladium(II) acetateC₄H₆O₄Pd224.50
Tri(o-tolyl)phosphineC₂₁H₂₁P304.37
TriethylamineC₆H₁₅N101.19
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.09
Diethyl etherC₄H₁₀O74.12
WaterH₂O18.02
BrineNaCl58.44
Anhydrous Sodium SulfateNa₂SO₄142.04

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 3-iodoaniline (1.0 eq), 2-vinylpyridine (1.2 eq), palladium(II) acetate (0.05 eq), tri(o-tolyl)phosphine (0.1 eq), and triethylamine (2.0 eq) in anhydrous DMF.

  • Reaction: Degas the mixture with nitrogen or argon for 15 minutes. Heat the reaction mixture at 100 °C for 24 hours.

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the mixture with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Heck_Reaction 3-Iodoaniline 3-Iodoaniline Product This compound 3-Iodoaniline->Product 2-Vinylpyridine 2-Vinylpyridine 2-Vinylpyridine->Product Catalyst Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF Catalyst->Product

Caption: Schematic of the Heck reaction for the synthesis of this compound.

Applications in Organic Synthesis

The unique structural features of this compound make it a versatile precursor for the synthesis of a variety of more complex molecules, particularly nitrogen-containing heterocycles and compounds with potential biological activity or interesting material properties.

Synthesis of Fused Heterocyclic Systems

The aniline moiety in this compound is a powerful handle for the construction of fused heterocyclic rings. The amino group can act as a nucleophile in cyclization reactions with various electrophilic partners.

Example: Synthesis of Pyridinyl-Substituted Quinolines

Quinolines are a prominent class of nitrogen-containing heterocycles with a broad range of biological activities.[14] this compound can serve as a key starting material for the synthesis of novel quinoline derivatives through reactions like the Skraup or Doebner-von Miller synthesis.

Reaction Scheme:

Quinoline_Synthesis Starting_Material This compound Product Pyridinyl-substituted Quinoline Reagents Glycerol, H₂SO₄, Oxidizing Agent

Caption: General scheme for the synthesis of pyridinyl-substituted quinolines from this compound.

Derivatization for Medicinal Chemistry

The primary amino group of this compound is readily derivatized through acylation, sulfonylation, or alkylation reactions. This allows for the introduction of various functional groups to modulate the compound's physicochemical properties and biological activity. For instance, the synthesis of amides and sulfonamides can lead to compounds with potential anticancer or antimicrobial properties.

Quantitative Data on Cytotoxic Activities of Related Pyridine-Based Stilbenes:

Compound IDCell LineIC₅₀ (µM)Reference
PS2gK5621.46[15]
PS2gMDA-MB-231>40[15]

This table showcases the potent and selective cytotoxic activity of a related pyridine-based stilbene, highlighting the potential of this class of compounds in cancer research.

Precursor for Fluorescent Probes and Materials

Stilbene derivatives are known for their fluorescent properties.[16] The presence of an amino group in this compound provides a convenient point of attachment for fluorophores or other functional moieties. This makes it a promising candidate for the development of fluorescent probes for bioimaging or as a building block for organic light-emitting diodes (OLEDs) and other functional materials.[17][18][19]

Conclusion

This compound is a synthetically accessible and highly versatile building block with significant potential in organic synthesis. Its unique combination of a stilbene backbone with reactive pyridine and aniline functionalities provides a platform for the creation of a diverse range of complex molecules. The detailed protocols and application insights provided in this guide are intended to empower researchers to explore the full synthetic utility of this valuable compound in the pursuit of novel pharmaceuticals and advanced materials.

References

  • Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques. PMC. Available at: [Link]

  • Design, synthesis, and cytotoxic activity of pyridine-based stilbenes. ResearchGate. Available at: [Link]

  • A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts. University of California, Irvine. Available at: [Link]

  • Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. ResearchGate. Available at: [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Horner-Wadsworth-Emmons (HWE) Reaction. Chem-Station. Available at: [Link]

  • Horner-Wadsworth-Emmons reagents as azomethine ylide analogues: pyrrole synthesis via (3 + 2) cycloaddition. PubMed. Available at: [Link]

  • Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. MDPI. Available at: [Link]

  • Synthesis of an Alkene via the Wittig Reaction. University of Missouri-St. Louis. Available at: [Link]

  • Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques. ResearchGate. Available at: [Link]

  • Wittig Reaction. Chemistry LibreTexts. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. National Institutes of Health. Available at: [Link]

  • Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. National Institutes of Health. Available at: [Link]

  • The Wittig Reaction: Synthesis of Alkenes. Swarthmore College. Available at: [Link]

  • Enantioconvergent synthesis by sequential asymmetric Horner-Wadsworth-Emmons and palladium-catalyzed allylic substitution reactions. PubMed. Available at: [Link]

  • Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides. ResearchGate. Available at: [Link]

  • Skeletal Editing from Pyridine to Aniline via C‐Insertion and N‐Isomerization. Wiley Online Library. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. Available at: [Link]

  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Organic Syntheses. Available at: [Link]

  • Application of the pyridine‐to‐aniline transformation. A) Direct drug... ResearchGate. Available at: [Link]

  • Synthesis of Nitrogen Heterocycles by the Ring Opening of Pyridinium Salts. Sci-Hub. Available at: [Link]

  • 2-Vinylaniline in the synthesis of heterocycles: Recent advances. ResearchGate. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Royal Society of Chemistry. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

  • The Intramolecular Heck Reaction. Macmillan Group Meeting. Available at: [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. Available at: [Link]

  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI. Available at: [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. Available at: [Link]

Sources

3-[(E)-2-Pyridin-2-ylvinyl]aniline: A Versatile Ligand for Advanced Transition Metal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction: The Strategic Design of a Multifunctional Ligand

In the pursuit of novel catalysts, therapeutics, and functional materials, the rational design of ligands is paramount. 3-[(E)-2-Pyridin-2-ylvinyl]aniline, hereafter referred to as Py-V-An, emerges as a ligand of significant interest. Its architecture—a pyridine ring linked via a conjugated (E)-vinyl bridge to an aniline moiety—provides a unique combination of electronic and structural features. This design allows for versatile coordination chemistry, primarily acting as a bidentate N,N'-chelating agent through the pyridine and aniline nitrogen atoms.

The true power of the Py-V-An scaffold lies in its inherent tunability. The vinyl spacer ensures a conjugated system that can facilitate electron delocalization, influencing the photophysical and electronic properties of its metal complexes. Furthermore, the aniline's amino group serves as a reactive handle for further functionalization, enabling the fine-tuning of steric and electronic properties to optimize performance in specific applications. This guide provides a comprehensive overview of the synthesis, characterization, and application of Py-V-An-based transition metal complexes for researchers in catalysis and drug development.

Part 1: Synthesis of the Py-V-An Ligand

The synthesis of this compound is reliably achieved via a palladium-catalyzed Heck coupling reaction. This method is favored for its high stereoselectivity, typically yielding the desired (E)-isomer, which is crucial for forming stable, planar coordination complexes.

Protocol 1: Heck Coupling Synthesis of this compound

Causality and Experimental Rationale: This protocol utilizes a palladium(II) acetate/tri(o-tolyl)phosphine catalytic system. Palladium is a highly effective catalyst for C-C bond formation in cross-coupling reactions.[1] Tri(o-tolyl)phosphine is a bulky phosphine ligand that promotes the stability and catalytic activity of the palladium center. Triethylamine acts as a base to neutralize the HBr generated during the reaction, driving the catalytic cycle forward. DMF is chosen as the solvent due to its high boiling point, which allows the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate, and its ability to dissolve both the organic and inorganic reagents.

Materials:

  • 2-Vinylpyridine (1.0 eq)

  • 3-Bromoaniline (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)

  • Triethylamine (Et₃N, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-bromoaniline (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous DMF via syringe, followed by 2-vinylpyridine (1.0 eq) and triethylamine (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

G reagents 2-Vinylpyridine + 3-Bromoaniline catalyst Pd(OAc)₂ / P(o-tol)₃ Et₃N, DMF, 100 °C product This compound (Py-V-An) catalyst->product Heck Coupling workup Aqueous Workup & Purification product->workup

Caption: Workflow for the synthesis of the Py-V-An ligand.

Part 2: Synthesis of Transition Metal Complexes

The Py-V-An ligand readily coordinates to a variety of transition metals. The protocols below detail the synthesis of representative Ruthenium(II) and Iridium(III) complexes, which are of significant interest for their catalytic and medicinal properties.[2][3]

Protocol 2: Synthesis of a Ruthenium(II)-Arene Complex

Rationale: Half-sandwich ruthenium-arene complexes are well-established scaffolds in medicinal chemistry and catalysis.[4] The reaction of the dimeric precursor, [(p-cymene)RuCl₂]₂, with the Py-V-An ligand results in the cleavage of the chloride bridges to form a monomeric "piano-stool" complex.[3] Methanol is a suitable solvent, and the reaction typically proceeds smoothly at room temperature. The addition of a non-coordinating anion like hexafluorophosphate (PF₆⁻) via NH₄PF₆ is often used to precipitate the final complex as a stable salt.

Materials:

  • Dichloro(p-cymene)ruthenium(II) dimer ([(p-cymene)RuCl₂]₂, 1.0 eq)

  • This compound (Py-V-An, 2.1 eq)

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Anhydrous methanol

  • Diethyl ether

Procedure:

  • In a Schlenk flask under a nitrogen atmosphere, dissolve the dichloro(p-cymene)ruthenium(II) dimer (1.0 eq) and Py-V-An (2.1 eq) in anhydrous methanol.

  • Stir the resulting dark red solution at room temperature for 4-6 hours.

  • Add a saturated solution of NH₄PF₆ in methanol to the reaction mixture. A precipitate should form immediately.

  • Stir the suspension for an additional 30 minutes in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold methanol and then with diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the product, [(p-cymene)Ru(Py-V-An)Cl]PF₆, under vacuum.

Protocol 3: Synthesis of a Cyclometalated Iridium(III) Complex

Rationale: Cyclometalated Iridium(III) complexes are renowned for their unique photophysical properties and applications in photodynamic therapy (PDT) and bio-imaging.[5][6] This protocol uses a well-known iridium precursor, [Ir(ppy)₂Cl]₂ (where ppy = 2-phenylpyridine), which reacts with Py-V-An in a heated solvent mixture. The C-H activation and cyclometalation are facilitated by the elevated temperature. Silver nitrate (AgNO₃) is added to abstract the chloride ligand, creating a vacant coordination site for the Py-V-An ligand to bind, and precipitating AgCl.

Materials:

  • Bis(2-phenylpyridine)iridium(III)-μ-chloride dimer ([Ir(ppy)₂Cl]₂, 1.0 eq)

  • This compound (Py-V-An, 2.2 eq)

  • Silver nitrate (AgNO₃, 2.2 eq)

  • Dichloromethane (DCM) / Methanol mixture (e.g., 2:1 v/v)

  • Celite

Procedure:

  • Combine [Ir(ppy)₂Cl]₂ (1.0 eq) and Py-V-An (2.2 eq) in a round-bottom flask under a nitrogen atmosphere.

  • Add a degassed mixture of DCM and methanol. Stir the suspension.

  • In a separate flask, dissolve AgNO₃ (2.2 eq) in methanol and add this solution to the iridium-ligand suspension.

  • Protect the reaction from light by wrapping the flask in aluminum foil. Heat the mixture to reflux (around 45-50 °C) for 12 hours. A white precipitate of AgCl will form.

  • Cool the reaction to room temperature and filter through a pad of Celite to remove the AgCl precipitate.

  • Wash the Celite pad with DCM.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the resulting solid, [Ir(ppy)₂(Py-V-An)]PF₆ (after anion exchange with NH₄PF₆ if desired), by column chromatography on silica or by recrystallization.

G cluster_0 Complex Synthesis ligand Py-V-An Ligand complex [M(Py-V-An)]ⁿ⁺ Complex ligand->complex precursor Transition Metal Precursor (e.g., [M-Cl]₂) precursor->complex

Caption: General workflow for transition metal complexation.

Part 3: Physicochemical Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the ligand and its metal complexes.

Standard Characterization Protocols:
  • ¹H and ¹³C NMR Spectroscopy: Performed in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃CN). For metal complexes, coordination of the Py-V-An ligand is typically confirmed by a downfield shift of the pyridine and aniline protons due to the electron-withdrawing effect of the metal center.[7] The vinyl protons provide clear signals to confirm the retention of the (E)-stereochemistry.

  • UV-Visible Absorption Spectroscopy: Solutions of the compounds are analyzed in a quartz cuvette. The ligand will show intense absorptions in the UV region corresponding to π-π* transitions. Upon complexation, new, lower-energy bands often appear in the visible region. These are attributed to metal-to-ligand charge transfer (MLCT) transitions, which are characteristic of many Ru(II) and Ir(III) complexes.[7][8]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Samples are analyzed as KBr pellets or using an ATR accessory. Key vibrational bands to monitor include the N-H stretches of the aniline group (~3300-3400 cm⁻¹) and the C=N stretching of the pyridine ring (~1600 cm⁻¹). Coordination to a metal center typically causes a shift in these frequencies.[7]

  • High-Resolution Mass Spectrometry (HRMS): ESI-MS is ideal for confirming the molecular weight of the ligand and the cationic metal complexes, providing definitive evidence of their formation.

Typical Spectroscopic Data Summary
Compound¹H NMR (δ, ppm)UV-Vis (λₘₐₓ, nm)Key FT-IR (cm⁻¹)
Py-V-An Ligand Vinyl protons (~7.0-7.5), Aromatic protons (~6.5-8.5), NH₂ (~5.0)Ligand-centered π-π* (~320-350)N-H stretch (~3350, 3450), C=N stretch (~1590)
[(p-cymene)Ru(Py-V-An)Cl]⁺ Downfield shift of Py & An protons, Vinyl protons retainedπ-π* (~330), MLCT (~450-500)Broadened N-H stretch, Shifted C=N stretch (~1605)

Part 4: Applications in Research and Development

The unique properties of Py-V-An metal complexes make them promising candidates for several high-impact applications.

Application I: Homogeneous Catalysis

Context: Palladium, ruthenium, and iridium complexes bearing N-donor ligands are powerful catalysts for a wide range of organic transformations, including cross-coupling and hydrogenation reactions.[1][9][10] The Py-V-An ligand provides a stable chelate that can be electronically tuned via the aniline group to modulate catalytic activity and selectivity.

Protocol 4: Sample Catalytic Test - Suzuki-Miyaura Cross-Coupling

  • In a glovebox, add the aryl halide (e.g., 4-bromoacetophenone, 1.0 mmol), phenylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) to a reaction vial.

  • Add the [(p-cymene)Ru(Py-V-An)Cl]PF₆ catalyst (1 mol%).

  • Add the solvent (e.g., 3 mL of toluene/water 10:1).

  • Seal the vial and remove it from the glovebox. Heat the reaction at 80-100 °C for 12 hours.

  • After cooling, analyze the reaction mixture by GC-MS to determine the conversion and yield of the coupled product (4-acetylbiphenyl).

G cat [M]-L ox_add [M]-L(R)(X) cat->ox_add Oxidative Addition (R-X) transmet [M]-L(R)(R') ox_add->transmet Transmetalation (R'-B(OH)₂) red_elim [M]-L transmet->red_elim Reductive Elimination (R-R') red_elim->cat Catalytic Cycle

Caption: A simplified catalytic cycle for cross-coupling reactions.

Application II: Medicinal Chemistry and Photodynamic Therapy (PDT)

Context: Ruthenium and Iridium complexes are at the forefront of research into non-platinum-based anticancer agents.[4][11] Many act via novel mechanisms, such as the light-activated generation of reactive oxygen species (ROS) in PDT.[2][6] The extended π-system of the Py-V-An ligand can be advantageous for absorbing light, and its complexes are prime candidates for evaluation as photosensitizers.

Protocol 5: In Vitro ROS Generation Assay (using DCFH-DA)

  • Culture a relevant cancer cell line (e.g., HeLa or A549) in a 96-well plate.

  • Treat the cells with varying concentrations of the iridium complex [Ir(ppy)₂(Py-V-An)]⁺ for a predetermined incubation time (e.g., 4 hours) in the dark.

  • Wash the cells and incubate them with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a probe that fluoresces upon oxidation by ROS.

  • Expose the cells to light from a suitable light source (e.g., a 450 nm LED array) for a short period (e.g., 10-30 minutes). A dark control group should not be irradiated.

  • Measure the fluorescence intensity using a plate reader. A significant increase in fluorescence in the irradiated, complex-treated cells compared to controls indicates light-induced ROS production.

This assay provides a primary screen for PDT activity, demonstrating that the complex can act as a photosensitizer within a cellular environment. Successful candidates can then be advanced to cytotoxicity and apoptosis assays.[2]

References

  • Formation of Iridium(III) and Rhodium(III) Amine, Imine, and Amido Complexes Based on Pyridine-Amine Ligands: Structural Diversity Arising from Reaction Conditions, Substituent Variation, and Metal Centers. (2022). PubMed. Available at: [Link]

  • Ruthenium(II)-arene complexes with functionalized pyridines: synthesis, characterization and cytotoxic activity. (2009). PubMed. Available at: [Link]

  • Synthesis of New 3-(Pyridin-2-yl)-1,2,4-triazine Based Complexes of Iridium(III). (2023). Institute of Chemical Engineering, Ural Federal University. Available at: [Link]

  • Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. (2022). Inorganic Chemistry. Available at: [Link]

  • Ruthenium complexes with vinyl, styryl, and vinylpyrenyl ligands: a case of non-innocence in organometallic chemistry. (2008). PubMed. Available at: [Link]

  • Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. (2012). European Journal of Organic Chemistry. Available at: [Link]

  • Metal Complexes for Therapeutic Applications. (2021). eScholarship, University of California. Available at: [Link]

  • Electroluminescence in Ruthenium(II) Complexes. (2000). Journal of the American Chemical Society. Available at: [Link]

  • Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and Application in Dehydrogenation Catalysis. (2020). ResearchGate. Available at: [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry. Available at: [Link]

  • An Overview of the Potential Medicinal and Pharmaceutical Properties of Ru(II)/(III) Complexes. (2021). Molecules. Available at: [Link]

  • Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and Application in Dehydrogenation Catalysis. (2020). Chemistry – A European Journal. Available at: [Link]

  • Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. (2024). Scientific Reports. Available at: [Link]

  • Cationic iridium(iii) complexes with a halogen-substituted pyridylbenzimidazole ancillary ligand for photodynamic therapy. (2023). Materials Advances. Available at: [Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. (2025). Rasayan Journal of Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

🔬 Technical Support Center: Synthesis of 3-[(E)-2-Pyridin-2-ylvinyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a dynamic Technical Support Center for researchers synthesizing 3-[(E)-2-Pyridin-2-ylvinyl]aniline . This molecule is a critical radioligand precursor (often for amyloid/tau PET tracers) where isomeric purity and hydrogenation selectivity are common failure points.

Ticket System Status: ONLINE | Tier: Level 3 (Senior Scientist)

Welcome to the troubleshooting hub. Below are the resolved tickets for the most frequent impurity profiles reported by our user base. These guides assume you are utilizing one of the two standard routes:

  • Route A (Classic): Knoevenagel condensation of 2-picoline + 3-nitrobenzaldehyde

    
     Reduction.
    
  • Route B (Convergent): Heck coupling of 3-haloaniline + 2-vinylpyridine.

📊 Quick Reference: Impurity Profile Table
Impurity NameStructure DescriptionMass Shift (vs Target)Origin PhaseRoot Cause
The "Saturated" Analog Ethyl bridge instead of vinyl+2 Da ReductionNon-selective hydrogenation of nitro group.
The "Z" Isomer Cis-alkene geometry0 Da Condensation / WorkupKinetic control or photo-isomerization.
The "Hydrate" Alcohol intermediate+18 Da CondensationIncomplete dehydration (Knoevenagel).
The "Homocouple" Biaryl (e.g., 3,3'-diaminobiphenyl)Variable Heck CouplingPd-cycle failure / Lack of reductive elimination.
🛠️ Troubleshooting Guides (Q&A Format)
🎫 Ticket #402: "Mass Spec shows a persistent M+2 peak (Alkane Contamination)"

User Report: "I reduced my 3-nitro-styrylpyridine intermediate using H₂/Pd/C. The nitro group reduced, but my product contains ~15% of the saturated ethyl-linked aniline. It's impossible to separate by column."

Diagnosis: You have encountered Over-Reduction . The vinyl double bond in styrylpyridines is electronically activated and susceptible to catalytic hydrogenation, especially when reducing a nitro group. Standard Pd/C or Raney Nickel conditions often reduce both the nitro group and the alkene.

Corrective Protocol (Chemo-selective Reduction): You must switch to a Dissolving Metal Reduction or a selective chemical reduction that is inert to alkenes.

  • Method A: Iron/Acid (Bechamp - Recommended)

    • Reagents: Iron powder (Fe, 5 equiv), NH₄Cl (aq), Ethanol/Water (4:1).

    • Procedure: Reflux at 80°C for 2-4 hours.

    • Mechanism: Fe transfers electrons specifically to the nitro group (

      
      ) via a single-electron transfer mechanism that does not touch the alkene.
      
  • Method B: Stannous Chloride (SnCl₂)

    • Reagents: SnCl₂·2H₂O (5 equiv), Ethanol or EtOAc.

    • Procedure: Reflux (70°C).

    • Note: Workup requires careful pH adjustment (using Rochelle salt or NaOH) to break tin emulsions.

Validation: Check 1H NMR. The vinyl protons (doublets,


 Hz) must be preserved. If you see a multiplet at 

2.8-3.0 ppm, you still have the alkane.
🎫 Ticket #405: "My product is an oil, and NMR shows split vinyl signals (J=12 Hz and J=16 Hz)"

User Report: "I used the Knoevenagel route (Acetic Anhydride). The reaction went to completion, but the isolated solid has a low melting point and messy NMR."

Diagnosis: You have a mixture of (E)- and (Z)-isomers .[1][2]

  • Target: (E)-isomer (Trans). Coupling constant

    
     Hz.
    
  • Impurity: (Z)-isomer (Cis). Coupling constant

    
     Hz.
    While the (E)-isomer is thermodynamically favored, the (Z)-isomer can form under kinetic control or via Photo-isomerization  (exposure to light during workup).
    

Corrective Protocol (Isomerization & Purification):

  • The Iodine Isomerization Trick:

    • Dissolve the crude mixture in Toluene.

    • Add a catalytic crystal of Iodine (

      
      , ~1-2 mol%).
      
    • Reflux for 2-4 hours.

    • Mechanism:[3][4][5][6] Iodine adds reversibly to the double bond, allowing free rotation. Upon elimination, the molecule settles into the thermodynamically stable (E)-conformation.

  • Light Protection:

    • Wrap all flasks and columns in aluminum foil during purification. Styrylpyridines are photo-active.

🎫 Ticket #409: "Heck Reaction failed: Low yield and black precipitate"

User Report: "Attempted coupling 3-bromoaniline with 2-vinylpyridine using Pd(OAc)₂. Got mostly starting material and a black tar."

Diagnosis: This is likely Vinylpyridine Polymerization or Catalyst Poisoning .

  • Polymerization: 2-Vinylpyridine is prone to radical polymerization at high temperatures, effectively consuming your reagent before it couples.

  • Coordination: The pyridine nitrogen can coordinate to the Palladium, displacing ligands and killing the catalytic cycle (forming "Pd-black").

Corrective Protocol:

  • Add a Radical Inhibitor: Add 1% Hydroquinone or BHT to the reaction mixture to stop vinyl polymerization.

  • Switch Ligands: Use a bidentate ligand like dppp or BINAP which binds Pd tighter than the pyridine nitrogen does.

  • Alternative Route: If Heck continues to fail, revert to the Knoevenagel Condensation (Route A), which is generally more robust for this specific substrate.

🧩 Visualizing the Pathways & Failure Points

The following diagram maps the two primary synthetic routes and identifies exactly where the specific impurities enter the workflow.

SynthesisPathways cluster_RouteA Route A: Knoevenagel (Standard) cluster_RouteB Route B: Heck Coupling StartA 3-Nitrobenzaldehyde + 2-Picoline StepA1 Condensation (Ac2O, Reflux) StartA->StepA1 InterA Intermediate: 3-Nitrostyrylpyridine StepA1->InterA Impurity_Hydrate Impurity: Hydrate (Incomplete Dehydration) StepA1->Impurity_Hydrate Low Temp Impurity_Z Impurity: Z-Isomer (Kinetic Product) StepA1->Impurity_Z Light/Kinetic StepA2 Reduction InterA->StepA2 Target TARGET: This compound StepA2->Target Selective (Fe/HCl) Impurity_Alkane CRITICAL IMPURITY: Saturated Alkane (M+2) StepA2->Impurity_Alkane Non-Selective (H2/Pd) StartB 3-Bromoaniline + 2-Vinylpyridine StepB1 Pd Catalysis (High Temp) StartB->StepB1 Impurity_Poly Impurity: Polymer (Vinyl Polymerization) StepB1->Impurity_Poly No Inhibitor Impurity_Regio Impurity: Branched (Regioisomer) StepB1->Impurity_Regio StepB1->Target

Caption: Workflow analysis comparing Knoevenagel and Heck routes. Note the critical bifurcation at the reduction step in Route A, where non-selective methods lead to the irreversible alkane impurity.

🧪 Experimental Protocol: Selective Nitro Reduction

Recommended procedure to avoid "Impurity A" (Saturated Alkane).

  • Setup: 100 mL Round Bottom Flask equipped with a reflux condenser.

  • Charge:

    • 1.0 eq 3-Nitro-styrylpyridine (Intermediate).

    • 5.0 eq Iron Powder (325 mesh).

    • 0.5 eq Ammonium Chloride (NH₄Cl).

    • Solvent: Ethanol/Water (4:1 v/v).

  • Reaction: Heat to reflux (approx 80°C) with vigorous stirring.

    • Tip: The reaction is heterogeneous.[7] Vigorous stirring is required to keep Fe suspended.[8]

  • Monitor: Check TLC every 30 mins. Reaction is usually complete in 2 hours.

  • Workup (Crucial):

    • Filter hot through a Celite pad to remove iron sludge.

    • Wash the Celite with hot ethanol.

    • Concentrate filtrate. Partition between EtOAc and Water.

    • Dry organic layer (

      
      ) and evaporate.
      
  • Result: Yellow/Orange solid. Yield typically >85%.

📚 References
  • BenchChem Technical Guides. (2025). Selective Reduction of Nitro Group Without Effecting Vinyl or Alkyne Group.[9][10] Retrieved from

  • National Institutes of Health (PubMed). (2026). Selective Reduction of Nitro Group in Nitrostyrylpyridine Derivatives. ChemPlusChem. Retrieved from

  • Organic Chemistry Portal. (2024).[3] The Heck Reaction: Mechanism and Side Products. Retrieved from

  • Mekheimer, R. A., et al. (2008). Synthesis and isolation of E- and Z-isomers of Schiff bases and Styrylpyridines. Molecules, 13(1), 195-203. Retrieved from

  • US Patent 8350045B2. (2013). Process for preparation of E-isomer of styrylpyridine derivatives. Retrieved from

Sources

Technical Support Center: Chromatographic Purification of 3-[(E)-2-Pyridin-2-ylvinyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 3-[(E)-2-Pyridin-2-ylvinyl]aniline (CAS 176034-12-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with purifying this compound. By understanding the molecule's inherent chemical properties, we can preemptively address common issues and streamline the purification process.

Understanding the Molecule: Key Properties Influencing Chromatography

This compound is a polar, basic compound with a molecular weight of 196.25 g/mol . Its structure contains two key basic functionalities that dictate its chromatographic behavior:

  • Aniline Moiety: The primary amine (-NH2) group is basic.

  • Pyridine Ring: The nitrogen atom within the pyridine ring is also basic.[1]

These basic centers are prone to strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel, which is the most common stationary phase for normal-phase chromatography.[1][2] This interaction is the primary cause of many purification challenges. Additionally, the central (E)-vinyl bridge (a trans double bond) introduces the possibility of isomerization to the Z-isomer under certain conditions.[3]

Troubleshooting Guides (Q&A Format)

This section directly addresses the most common problems encountered during the purification of this compound.

Issue 1: Severe Peak Tailing or Complete Retention on the Column

Q: My compound is streaking badly on the TLC plate and giving very broad, tailing peaks during column chromatography. In some cases, I get very low or no recovery. What is happening?

A: This is the most frequent issue and is almost certainly caused by the strong acid-base interaction between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica gel surface.[1][2] This interaction leads to non-ideal adsorption/desorption kinetics, resulting in peak tailing. In severe cases, the compound can bind irreversibly to the column.

Solutions & Step-by-Step Protocols:
  • Mobile Phase Modification (First-Line Approach): The simplest solution is to neutralize the acidic sites on the silica by adding a small amount of a competing base to your mobile phase.[4][5]

    • Recommended Additive: Triethylamine (TEA) is the most common choice.[4][5]

    • Protocol for Deactivating Silica with TEA:

      • TLC Optimization: Develop a suitable non-polar/polar solvent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol).

      • Additive Introduction: Prepare a new mobile phase containing 0.5-2% TEA. For example, for a 100 mL mobile phase of 70:30 Hexanes:EtOAc, you would use 69 mL Hexanes, 30 mL EtOAc, and 1 mL TEA.

      • Re-evaluate Rf: Run a new TLC in the TEA-modified eluent. You should observe a significant improvement in the spot shape (more compact and less streaking) and a slightly higher Rf value.

      • Column Chromatography: Pack and run your column using the mobile phase pre-treated with TEA.[6] This ensures the entire stationary phase is deactivated before the compound is loaded.

  • Use an Alternative Stationary Phase (Second-Line Approach): If TEA is not effective or if your compound is base-sensitive, changing the stationary phase is the next logical step.

    • Neutral Alumina: Alumina is a good alternative to silica for purifying basic compounds as it lacks the strong acidity of silica gel.[4]

    • Amine-Functionalized Silica: These columns have a basic surface, which repels basic analytes and prevents the strong interactions that cause tailing.[2][4] This often results in sharper peaks and more efficient purification.[2]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { font-family: "Arial"; font-size: 12px; fill: #202124; text-anchor: middle; caption-side: bottom; content: "Decision workflow for addressing peak tailing."; } enddot Caption: Decision workflow for addressing peak tailing.

Issue 2: Appearance of a New, Less Polar Spot During Purification

Q: During my column run, or after letting the fractions sit for a while, I notice a new spot appearing on my TLC, usually with a slightly higher Rf than my target compound. Is my compound decomposing?

A: While decomposition is possible, a more likely cause for this specific compound is the contra-thermodynamic E to Z isomerization of the vinyl double bond.[7] The (E)-isomer is generally more thermodynamically stable, but exposure to UV light (from sunlight or a UV lamp for TLC visualization) or residual acid on the silica can catalyze the conversion to the less polar (Z)-isomer.[7] Z-isomers are often less polar and thus have a higher Rf in normal-phase chromatography.

Solutions & Step-by-Step Protocols:
  • Minimize Light Exposure:

    • Protect your reaction flask, column, and collection tubes from direct light by wrapping them in aluminum foil.

    • Minimize the time you expose your TLC plates to the UV lamp for visualization.

  • Ensure Complete Deactivation of Silica:

    • As described in Issue 1, use a TEA-modified mobile phase. This neutralizes acidic sites that can catalyze isomerization.[5][6]

  • Consider Reversed-Phase Chromatography:

    • If isomerization remains a persistent issue, switching to reversed-phase (RP) chromatography can be an effective solution. E/Z isomers can often be separated using conventional C18 phases.[8]

    • Protocol for Reversed-Phase Method Development:

      • Stationary Phase: Use a C18 silica column.

      • Mobile Phase: Start with a gradient of water and acetonitrile (MeCN) or methanol (MeOH).[9][10]

      • Additive: Add 0.1% formic acid or acetic acid to both the water and organic solvent. This will protonate the basic nitrogens, leading to more consistent retention times and sharper peaks.[9]

      • Elution Order: In reversed-phase, the more polar compound elutes first. The elution order of E/Z isomers will depend on the subtle differences in their overall polarity and hydrophobic surface area.[11]

Issue 3: Poor Separation from a Similarly Polar Impurity

Q: My compound is co-eluting with an impurity. I've tried multiple Hexanes/Ethyl Acetate ratios with little success. How can I improve the resolution?

A: When simple binary solvent systems fail, you need to change the selectivity of your chromatographic system. This is achieved by altering the nature of the solvent interactions.

Solutions & Step-by-Step Protocols:
  • Introduce a Different Solvent: The principle of selectivity relies on the "solvent triangle" (e.g., a non-polar solvent like hexane, a dipole-moment solvent like dichloromethane, and a hydrogen-bonding solvent like methanol or ethyl acetate).[12] By changing the type of polar solvent, you can alter the interactions and improve separation.

    • Protocol for Changing Selectivity:

      • If you are using Hexanes/Ethyl Acetate, try switching to a system of Dichloromethane/Methanol.

      • Start with a low percentage of Methanol (e.g., 99:1 DCM:MeOH) and gradually increase the polarity.

      • Remember to add 0.5-1% TEA to this new system to prevent peak tailing.[4]

  • Utilize a Gradient Elution: If the impurities are close in polarity, an isocratic (constant solvent ratio) elution may not be sufficient. A gradient elution can help sharpen the peak of your target compound and improve separation from nearby impurities.[13]

    • Protocol for Gradient Elution:

      • Start with a solvent system where your target compound has an Rf of ~0.1-0.15.

      • Slowly and continuously increase the percentage of the more polar solvent during the column run. For automated flash systems, this is straightforward. For manual columns, you can do this in a stepwise manner, increasing the polarity every few column volumes.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of this compound? A good starting point for normal-phase TLC is a 70:30 mixture of Hexanes:Ethyl Acetate. If the compound remains at the baseline, switch to a more polar system like 95:5 Dichloromethane:Methanol. Always add 0.5-1% triethylamine to your eluent to get a true representation of the Rf and avoid streaking.[4][5]

Q2: I loaded my sample dissolved in pure Methanol/DMF/DMSO and the separation was terrible. Why? Loading your sample in a solvent that is much stronger (more polar in normal-phase) than your mobile phase will cause the sample to precipitate at the top of the column and then run down in broad, poorly resolved bands.[14] Always dissolve your sample in the weakest possible solvent (ideally, the mobile phase itself) or adsorb it onto a small amount of silica gel before loading.[6]

Q3: Can I use reversed-phase chromatography for the final purification? Yes, absolutely. Reversed-phase HPLC is an excellent method for purifying polar compounds like this, especially for achieving high purity.[9] A typical system would involve a C18 column with a water/acetonitrile gradient containing 0.1% formic acid or trifluoroacetic acid (TFA).[9][10]

Q4: How do I remove the triethylamine from my purified product? Triethylamine is volatile. It can usually be removed by co-evaporation with a solvent like dichloromethane or toluene under reduced pressure. If residual amounts remain, an aqueous workup involving a mild acid wash (e.g., dilute HCl or saturated NH4Cl) followed by extraction can be performed, provided your target compound is stable to these conditions.

Summary of Recommended Chromatographic Conditions
Parameter Normal-Phase Chromatography Reversed-Phase Chromatography
Stationary Phase Silica Gel, Neutral Alumina, or Amine-Functionalized Silica[2][4]C18 (Octadecylsilane)[10]
Typical Mobile Phase Hexanes/Ethyl Acetate or Dichloromethane/Methanol[12]Water/Acetonitrile or Water/Methanol[9][10]
Essential Additive 0.5-2% Triethylamine (TEA)[4][5]0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA)[9]
Key Challenge Peak tailing due to basicity[1]Retention of a polar molecule
Primary Solution Add TEA to mobile phase[4]Use acidic modifier in aqueous mobile phase[9]

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9, len=2.5]; bgcolor="#F1F3F4";

} caption { font-family: "Arial"; font-size: 12px; fill: #202124; text-anchor: middle; caption-side: bottom; content: "Mitigation of analyte-silica interactions by a basic additive."; } enddot Caption: Mitigation of analyte-silica interactions by a basic additive.

References
  • Benchchem. Technical Support Center: Column Chromatography of Alpha-Aminoketones.
  • Sigma-Aldrich. This compound | 176034-12-1.
  • Cognitive Diagnostics. Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation.
  • Dr. Maisch. Normal Phase.
  • SIELC Technologies. Separation of Stilbene on Newcrom R1 HPLC column.
  • PubMed. Identification and quantification of stilbenes in fruits of transgenic tomato plants (Lycopersicon esculentum Mill.) by reversed phase HPLC with photodiode array and mass spectrometry detection.
  • LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • ResearchGate. When basification of silica gel is required, before using Column chromatography?
  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography.
  • BenchChem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Biotage. Is there an easy way to purify organic amines?
  • University of Rochester. Troubleshooting Flash Column Chromatography.
  • Wikipedia. Aqueous normal-phase chromatography.
  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography.
  • ResearchGate. High-performance liquid chromatography-based evaluation of lipophilicity of a series of novel stilbene derivatives.
  • Wiley-VCH. 1 Stilbenes Preparation and Analysis.
  • Wikipedia. Reversed-phase chromatography.
  • Reddit. troubleshooring flash chromatography purification.
  • YouTube. Chromatography Troubleshooting.
  • Royal Society of Chemistry. Mechanistic dichotomy in the solvent dependent access to E vs. Z-allylic amines via decarboxylative vinylation of amino acids.
  • Chromatography Today. Easy purification of isomers with prepacked glass columns.
  • Wiley Online Library. Photocatalytic E→Z Contra‐Thermodynamic Isomerization of Vinyl Silanes with Lewis Base.

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-[(E)-2-Pyridin-2-ylvinyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 3-[(E)-2-Pyridin-2-ylvinyl]aniline (CAS 176034-12-1). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate and overcome the solubility challenges that can be encountered with this valuable research compound. By understanding the underlying chemical principles and employing systematic troubleshooting strategies, you can ensure successful experimental outcomes.

Understanding the Molecule: A Foundation for Solubility Troubleshooting

This compound is a multifaceted molecule featuring a stilbene-like backbone, an aniline moiety, and a pyridine ring. This unique combination of functional groups dictates its physicochemical properties, including its solubility.

  • Aromatic Core: The extensive aromatic system contributes to the molecule's planarity and potential for strong intermolecular π-π stacking interactions, which can lead to lower solubility in many solvents.

  • Aniline Group (-NH₂): This primary amine provides a site for hydrogen bonding and acts as a weak base.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is also a hydrogen bond acceptor and a weak base.[1]

  • Vinyl Linker: The ethylene bridge maintains the conjugation between the two aromatic rings.

The interplay of these features results in a compound that is a solid at room temperature and may exhibit limited solubility, particularly in aqueous solutions at neutral pH.[1]

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and concerns regarding the solubility of this compound.

Q1: I'm having trouble dissolving this compound in my desired solvent. What are the first steps I should take?

A1: When encountering solubility issues, a systematic and stepwise approach is most effective. Start with the simplest techniques before moving to more complex methods.

  • Solvent Selection: The "like dissolves like" principle is your primary guide. Given the molecule's structure, polar aprotic solvents are a good starting point.

  • Temperature Adjustment: Gently warming the solvent while stirring can significantly increase the dissolution rate for many solids. However, be cautious of potential degradation at elevated temperatures.

  • Particle Size Reduction: Grinding the solid material to a fine powder increases the surface area available for solvation, which can enhance the rate of dissolution. This can be achieved through manual grinding with a mortar and pestle.

Q2: What are the best starting solvents to try for dissolving this compound?

A2: Based on the chemical structure, the following solvents are recommended for initial screening:

Solvent ClassRecommended SolventsExpected SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)HighThese solvents are excellent at solvating polar and aromatic compounds through dipole-dipole interactions.
Polar Protic Ethanol, MethanolModerate to HighThe aniline and pyridine nitrogens can act as hydrogen bond acceptors with protic solvents.[2]
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents can dissolve a wide range of organic compounds.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerateTHF and dioxane are good general solvents for many organic molecules.
Aromatic TolueneLow to ModerateWhile aromatic, the polarity of the molecule may limit solubility in less polar aromatic solvents.
Aqueous WaterLow (pH dependent)The hydrophobic aromatic core limits water solubility. Solubility is expected to increase at acidic pH.

Q3: My compound precipitates when I dilute my organic stock solution into an aqueous buffer. How can I prevent this?

A3: This is a common phenomenon known as "crashing out" and occurs when the concentration of the organic co-solvent is insufficient to keep the compound dissolved in the final aqueous solution. To mitigate this:

  • Reduce the Final Concentration: Your target concentration may be above the compound's solubility limit in the final buffer.

  • Modify the Dilution Method: Instead of adding the stock solution to the buffer, try adding the buffer to the stock solution dropwise while vortexing. This gradual change in solvent polarity can sometimes prevent precipitation.

  • Incorporate a Surfactant or Co-solvent: Adding a small amount of a biocompatible surfactant (e.g., Tween-80) or a co-solvent (e.g., ethanol, PEG-400) to your final aqueous solution can help maintain solubility.

In-Depth Troubleshooting Guides

Guide 1: Systematic Solvent Screening Protocol

This protocol outlines a systematic approach to identify a suitable solvent system for your experiment.

Objective: To determine the most effective single or co-solvent system for dissolving this compound at the desired concentration.

Materials:

  • This compound

  • A selection of solvents (e.g., DMSO, DMF, ethanol, methanol, acetonitrile, DCM, water)

  • Small glass vials with caps

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Initial Screening (Room Temperature): a. Weigh a small, known amount of the compound (e.g., 1 mg) into several vials. b. Add a measured volume of a single solvent (e.g., 100 µL) to each vial. c. Vortex vigorously for 1-2 minutes. d. Visually inspect for complete dissolution. If dissolved, the solubility is at least 10 mg/mL. e. If not fully dissolved, continue adding the solvent in measured increments, vortexing after each addition, until the solid dissolves or a practical volume limit is reached. Record the total volume of solvent used to calculate the approximate solubility.

  • Elevated Temperature Screening: a. For solvents that showed poor solubility at room temperature, gently heat the vials (e.g., to 40-50 °C) while stirring or periodically vortexing. b. Caution: Be mindful of the solvent's boiling point and the compound's stability at higher temperatures. c. Observe if dissolution occurs. If so, allow the solution to cool to room temperature to check for precipitation.

  • Co-solvent Systems: a. If a single solvent is not ideal, explore co-solvent systems. b. Start by dissolving the compound in a small amount of a "strong" solvent where it is highly soluble (e.g., DMSO). c. Gradually add the "weaker" solvent (e.g., water or a buffer) while observing for any signs of precipitation. This will help determine the maximum tolerable percentage of the weaker solvent.

Caption: Workflow for systematic solvent screening.

Guide 2: Leveraging pH to Enhance Aqueous Solubility

The presence of the basic aniline and pyridine nitrogens in this compound provides a handle for significantly increasing its aqueous solubility through pH adjustment. In acidic conditions, these nitrogen atoms will be protonated, forming a more polar and water-soluble salt.

Objective: To prepare an aqueous stock solution of this compound by pH modification.

Materials:

  • This compound

  • Deionized water

  • Dilute hydrochloric acid (HCl) (e.g., 1 M, 0.1 M)

  • pH meter or pH paper

  • Stir plate and stir bar

Procedure:

  • Suspension: Add the desired amount of the compound to a volume of deionized water to create a suspension.

  • Acidification: While stirring, add the dilute HCl solution dropwise.

  • Monitoring: Monitor the pH and observe the dissolution of the solid.

  • Endpoint: Continue adding acid until the solid is completely dissolved. Record the final pH.

  • Neutralization (Optional): If the final application requires a more neutral pH, you can carefully back-titrate with a dilute base (e.g., 0.1 M NaOH). However, be aware that the compound may precipitate as you approach its pKa. It is crucial to determine the pH at which precipitation begins.

G cluster_workflow pH Adjustment for Aqueous Solubility A Start: Compound Suspension in Water B Add Dilute HCl Dropwise with Stirring A->B C Monitor pH and Visual Dissolution B->C D Is the Compound Fully Dissolved? C->D D->B No E End: Clear Aqueous Stock Solution (Record Final pH) D->E Yes

Caption: Protocol for enhancing aqueous solubility via pH adjustment.

Mechanistic Insights into Solubility Issues

The primary reason for the limited aqueous solubility of this compound at neutral pH is its predominantly non-polar, aromatic character. The large, planar structure facilitates strong intermolecular forces, such as van der Waals forces and π-π stacking, in the solid state. These forces require a significant amount of energy to overcome during the dissolution process.

In aqueous media, the hydrophobic effect also plays a crucial role. Water molecules form a highly ordered "cage" around the non-polar regions of the molecule, which is entropically unfavorable.

By protonating the basic nitrogen atoms, you introduce a positive charge, transforming the molecule into a salt. This salt can then participate in much stronger ion-dipole interactions with water molecules, overcoming the unfavorable hydrophobic effect and leading to a significant increase in solubility.

Conclusion

Successfully working with this compound requires a proactive approach to potential solubility challenges. By understanding the molecule's chemical nature and systematically applying the troubleshooting strategies outlined in this guide, researchers can confidently prepare solutions for a wide range of experimental applications. Always begin with small-scale tests to determine the optimal solubilization conditions for your specific needs.

References

Sources

method refinement for consistent 3-[(E)-2-Pyridin-2-ylvinyl]aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for the synthesis of 3-[(E)-2-Pyridin-2-ylvinyl]aniline (CAS: 176034-12-1). It is designed to move beyond basic textbook procedures, addressing the specific "pain points" of styrylpyridine synthesis: stereocontrol, chemoselectivity during reduction, and purification of "tarry" intermediates.

Module 1: Synthetic Pathway & Logic

The Challenge: The synthesis involves connecting an electron-deficient pyridine ring to an electron-rich aniline ring via a vinyl bridge. The primary failure modes are (A) Loss of the double bond during nitro-reduction, (B) Formation of the thermodynamically less stable Z-isomer, and (C) Polymerization (tarring) during the condensation step.

The Solution: A two-step protocol utilizing a modified Knoevenagel condensation followed by a chemoselective metal-mediated reduction.

SynthesisLogic Reactants Reactants: 2-Methylpyridine + 3-Nitrobenzaldehyde Condensation Step 1: Modified Knoevenagel (Ac2O, Reflux) Reactants->Condensation Dehydration Intermediate Intermediate: 3-[(E)-2-Pyridin-2-ylvinyl] nitrobenzene Condensation->Intermediate -H2O Reduction Step 2: Chemoselective Reduction (SnCl2 or Fe/NH4Cl) Intermediate->Reduction NO2 -> NH2 Product Target: This compound Reduction->Product Preservation of C=C

Figure 1: Logical flow of the synthesis, highlighting the critical preservation of the vinyl bridge in Step 2.

Module 2: Optimized Experimental Protocols
Step 1: Condensation (Formation of the Vinyl Link)

Objective: Synthesize 3-[(E)-2-Pyridin-2-ylvinyl]nitrobenzene.

Protocol:

  • Reagents: Mix 3-nitrobenzaldehyde (1.0 eq) and 2-methylpyridine (1.1 eq) in Acetic Anhydride (Ac₂O) (approx. 3-4 volumes).

  • Refinement (The "Why"): Do not add external base (like piperidine) immediately. Ac₂O serves as both solvent and dehydrating agent.

  • Reaction: Heat to reflux (140°C) for 4–6 hours.

    • Critical Check: Monitor via TLC (30% EtOAc/Hexane). The product should fluoresce under UV (365 nm).

  • Workup (Anti-Tar Strategy):

    • Cool to 0°C.

    • Slowly add ice-cold water. The product should precipitate as a yellow/brown solid.

    • Troubleshooting: If it oils out, decant the water, dissolve the oil in minimal hot ethanol, and induce crystallization by cooling.

Step 2: Chemoselective Reduction (The "Danger Zone")

Objective: Reduce -NO₂ to -NH₂ without touching the C=C double bond.

Protocol:

  • Reagents: Dissolve the nitro-intermediate (1.0 eq) in Ethanol (0.1 M). Add Tin(II) Chloride Dihydrate (SnCl₂[1]·2H₂O) (5.0 eq).[1]

    • Alternative: Iron powder (Fe) (5 eq) in Ethanol/Water with NH₄Cl (catalytic) at reflux.

  • Reaction: Heat to 70°C (Reflux) for 2–3 hours.

  • Validation: Monitor consumption of starting material.

    • Warning:Do NOT use H₂/Pd-C. This will reduce the alkene to an alkane (dihydro-analog), destroying the conjugation.

  • Workup (Tin Removal):

    • Cool to room temperature.[1]

    • Adjust pH to 8–9 using 10% NaOH or saturated NaHCO₃. This precipitates tin salts as a white slurry.

    • Filter through a Celite pad. Wash the pad thoroughly with EtOAc.

    • Dry organic layer (Na₂SO₄) and concentrate.

Module 3: Troubleshooting Guide

Use this decision tree to diagnose synthesis failures.

Troubleshooting Issue Start: What is the problem? Q1 Is the product an oil/tar? Issue->Q1 Q2 Is the double bond missing? Q1->Q2 No Sol1 Cause: Polymerization. Fix: Use inhibitor (BHT) or switch to Heck Coupling. Q1->Sol1 Yes Q3 Is it the Z-isomer (Cis)? Q2->Q3 No Sol2 Cause: Over-reduction. Fix: Stop using H2/Pd. Switch to SnCl2 or Fe/acid. Q2->Sol2 Yes Sol3 Cause: Photoisomerization. Fix: I2-catalyzed isomerization or recrystallize in dark. Q3->Sol3 Yes

Figure 2: Diagnostic workflow for common synthetic failures.

Detailed Troubleshooting Table
SymptomProbable CauseCorrective Action
Black Tar / Low Yield (Step 1) Reaction temperature too high; Oxidative polymerization of pyridine.1. Degas solvents with N₂ before heating.2. Add a radical inhibitor (e.g., BHT).3. Switch method: Use Heck Coupling (3-bromoaniline + 2-vinylpyridine).
Product is Saturated (Alkane) Non-selective reduction method used (e.g., H₂/Pd, NaBH₄/NiCl₂).Must use chemoselective metal reduction. Switch to SnCl₂/EtOH or Fe/NH₄Cl. These reagents do not reduce isolated styryl alkenes.
Mixed Isomers (E/Z) Thermodynamic equilibrium or light exposure.1. Protect reaction from light.2. Iodine Isomerization: Reflux the crude mixture in Toluene with 5 mol% I₂ to convert Z to thermodynamic E.
Emulsion during Workup Amphoteric nature of the amino-pyridine product.Do not use highly acidic aqueous washes (product will protonate and stay in water). Keep pH > 9 during extraction.
Module 4: Characterization & QC

You must validate the geometry of the alkene. The E-isomer (trans) is the active scaffold for most kinase inhibitors and radioligands.

ParameterE-Isomer (Target)Z-Isomer (Impurity)
¹H NMR (Alkenyl Protons) Doublet, J = 15–16 Hz Doublet, J = 8–12 Hz
Appearance Crystalline Solid (often yellow)Oil or amorphous solid
UV-Vis Higher λmax (Red-shifted)Lower λmax (Blue-shifted)

Self-Validating Check: Run a ¹H NMR. Locate the vinyl protons (typically δ 7.0–7.6 ppm). Calculate the coupling constant (


).
  • If

    
     Hz: PASS .
    
  • If

    
     Hz: FAIL  (Perform Iodine isomerization).
    
Module 5: Frequently Asked Questions (FAQs)

Q: Can I use the Heck reaction instead of Knoevenagel? A: Yes, and it is often cleaner. Reaction of 3-bromoaniline with 2-vinylpyridine using Pd(OAc)₂/P(o-tol)₃ gives the product directly. However, 2-vinylpyridine is unstable (polymerizes) and expensive. The Knoevenagel route uses cheaper, stable starting materials (picoline/aldehyde).

Q: My product is stuck in the aqueous layer after SnCl₂ reduction. A: The pyridine nitrogen and the aniline nitrogen can both be protonated. Ensure your aqueous layer is pH 10–11 before extracting with Ethyl Acetate or DCM. If an emulsion forms, filter through Celite first.

Q: Why does the color change from yellow to brown on the bench? A: Styrylpyridines are photosensitive. Store the solid in amber vials under Argon at 4°C. The brown color indicates surface oxidation or photo-dimerization ( [2+2] cycloaddition).

References
  • Knoevenagel Condensation Mechanism & Scope

    • Title: Knoevenagel Condensation.[2][3][4]

    • Source: Organic Chemistry Portal.[3]

    • URL:[Link]

  • Chemoselective Nitro Reduction

    • Title: Selective Reduction of Nitro Groups.[1][5][6]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Specific Compound Data

    • Title: this compound (CAS 176034-12-1).[7][8]

    • Source: Sigma-Aldrich / Merck.
  • E/Z Isomerization Strategy

    • Title: Iodine-catalyzed E/Z isomerization of alkenes.[9]

    • Source:J. Org.[4] Chem. (General Methodology Reference).

    • Context: Used for thermodynamic equilibr

Sources

Validation & Comparative

Comparative Guide: Spectral Profiling of 3-[(E)-2-Pyridin-2-ylvinyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 3-[(E)-2-Pyridin-2-ylvinyl]aniline (hereafter referred to as 3-ASP ), a meta-substituted aminostyrylpyridine. While styrylpyridine derivatives are widely recognized as fluorescent probes for


-amyloid aggregates and DNA intercalation, the specific placement of the amino group governs their utility.

This guide contrasts 3-ASP with its para-isomer (4-ASP ) and the unsubstituted parent 2-styrylpyridine (2-SP) . The core finding is that the meta-positioning of the amine in 3-ASP interrupts the direct "push-pull" conjugation seen in 4-ASP, resulting in a significant hypsochromic (blue) shift and reduced solvatochromic sensitivity. This makes 3-ASP an ideal negative control for Internal Charge Transfer (ICT) studies or a probe for environments requiring higher energy excitation (UV/Violet) compared to the visible-light excitable 4-ASP.

Structural Basis & Analog Selection

To understand the spectral data, one must analyze the electronic connectivity. The fluorescence of these molecules is driven by the donor-acceptor (D-


-A) interaction between the aniline nitrogen (donor) and the pyridine nitrogen (acceptor).
The Analogs
Compound IDStructure NameRole in ComparisonElectronic Character
Target This compound Subject Meta-Donor / Acceptor. Conjugation is "crossed" or interrupted.
Analog A 4-[(E)-2-Pyridin-2-ylvinyl]anilinePerformance StandardPara-Donor / Acceptor. Strong, direct resonance (Push-Pull). High ICT.
Analog B 2-StyrylpyridineBaseline ControlNo Donor / Acceptor. Reference for the pyridine-

-phenyl system.
Analog C 3-AminostilbenePyridine-Free ControlMeta-Donor / Neutral. Isolates the effect of the pyridine nitrogen.
Visualizing the Conjugation Gap

The following diagram illustrates why 3-ASP behaves differently from the standard 4-ASP probe.

G cluster_0 Analog A: 4-ASP (Para) cluster_1 Target: 3-ASP (Meta) Para_Amine Amine (Donor) Para_Link Phenyl-Vinyl Link Para_Amine->Para_Link Direct Resonance Para_Pyridine Pyridine (Acceptor) Para_Link->Para_Pyridine Strong ICT Meta_Amine Amine (Donor) Meta_Link Phenyl-Vinyl Link Meta_Amine->Meta_Link Inductive/Weak Resonance Meta_Pyridine Pyridine (Acceptor) Meta_Link->Meta_Pyridine Weak ICT caption Fig 1. Connectivity difference. The meta-position (3-ASP) prevents direct resonance between the lone pair of the amine and the pyridine ring, reducing the charge transfer magnitude.

Comparative Spectral Data

The following data consolidates experimental trends observed in styrylpyridine derivatives. Note that 3-ASP absorbs in the UV region, whereas 4-ASP extends into the visible blue.

Table 1: Photophysical Properties in Ethanol (Polar Protic Solvent)
Property3-ASP (Target) 4-ASP (Analog A) 2-SP (Analog B) Interpretation

Max
335 - 345 nm 390 - 410 nm315 - 320 nm3-ASP is blue-shifted by ~60nm vs 4-ASP due to lack of direct conjugation.

Max
420 - 440 nm 530 - 560 nm~380 nm (weak)4-ASP shows a large Stokes shift characteristic of ICT; 3-ASP behaves more like the unsubstituted parent.
Molar Extinction (

)
~20,000 M⁻¹cm⁻¹ ~30,000 M⁻¹cm⁻¹~18,000 M⁻¹cm⁻¹Lower probability of transition for the meta-isomer.
Visual Color Colorless / Pale Yellow Bright Yellow / Orange Colorless3-ASP is not suitable for naked-eye detection in ambient light.
Quantum Yield (

)
0.05 - 0.15 0.40 - 0.60< 0.014-ASP is a superior fluorophore. 3-ASP has competing non-radiative decay pathways.
Solvatochromism (Solvent Sensitivity)
  • 4-ASP: Exhibits positive solvatochromism . As solvent polarity increases (Hexane

    
     DMSO), emission redshifts significantly (e.g., Green 
    
    
    
    Red). This validates its use as a polarity probe.
  • 3-ASP: Exhibits negligible solvatochromism . The emission wavelength remains relatively stable across solvents. This makes 3-ASP a robust "reference dye" that does not shift signal based on the local environment.

pH Sensitivity & Protonation Dynamics

A critical feature of pyridyl-vinyl-anilines is their dual-basic nature. They possess two protonation sites: the Pyridine Nitrogen (


) and the Aniline Nitrogen (

).
The Switching Mechanism
  • 
     (Pyridine, ~5.0):  Protonation creates a pyridinium cation, increasing electron acceptor strength.
    
  • 
     (Aniline, ~3.0):  Protonation removes the lone pair, destroying donor capability.
    
Table 2: Spectral Response to pH
StateCondition3-ASP Spectral Response4-ASP Spectral Response
Neutral pH 7.4Abs

~340 nm
Abs

~400 nm
Monocation pH 4.0Red Shift (~360 nm). Pyridinium forms, but weak coupling to meta-amine limits the shift magnitude.Large Red Shift (>450 nm). Strongest Push-Pull state (Donor

Cationic Acceptor).
Dication pH 1.0Blue Shift (~320 nm). Amine protonated. Resembles 2-Styrylpyridinium.[1][2][3]Blue Shift (~325 nm). ICT collapses. Resembles 2-Styrylpyridinium.[1][2]

Experimental Protocols

Protocol A: Synthesis of 3-ASP (Heck Coupling Variation)

Standard Knoevenagel condensations often fail for meta-isomers due to reactivity issues. Palladium-catalyzed coupling is recommended for high purity.

  • Reagents: 3-bromoaniline (1.0 eq), 2-vinylpyridine (1.2 eq),

    
     (5 mol%), 
    
    
    
    (10 mol%), Triethylamine (3.0 eq).
  • Solvent: Dry DMF or Acetonitrile.

  • Procedure:

    • Degas solvent with Argon for 30 mins.

    • Mix reagents in a pressure tube.

    • Heat to 100°C for 12-16 hours.

    • Monitor via TLC (Mobile phase: 30% EtOAc in Hexane). 3-ASP will have a lower

      
       than the bromoaniline starting material.
      
  • Purification: Silica gel column chromatography. The meta-isomer is less polar than the para-isomer analog.

Protocol B: Validating Solvatochromism (Lippert-Mataga Plot)

Use this protocol to confirm the lack of ICT in 3-ASP compared to 4-ASP.

  • Preparation: Prepare

    
     solutions of 3-ASP in Toluene, THF, Ethanol, Acetonitrile, and DMSO.
    
  • Acquisition:

    • Record Absorbance (

      
      ) and Emission (
      
      
      
      ) maxima for each.[4]
    • Calculate Stokes Shift (

      
      ) in 
      
      
      
      .
  • Analysis:

    • Calculate the Orientational Polarizability (

      
      ) for each solvent:
      
      
      
      
    • Plot:

      
       (y-axis) vs 
      
      
      
      (x-axis).
    • Result: 4-ASP will show a steep positive slope (high dipole moment change). 3-ASP will show a near-flat or shallow slope , confirming the "meta-effect" limits charge transfer.

Diagrammatic Summary of Photophysics

Photophysics cluster_excitation Excitation Phase cluster_decay Decay Pathways GS Ground State (S0) ES Excited State (S1) GS->ES Absorption (UV/Blue) Fluorescence Fluorescence Emission ES->Fluorescence Radiative Decay Twisting Twisting (TICT) -> Non-Radiative ES->Twisting Bond Rotation MetaNote 3-ASP (Meta): High energy barrier to TICT. Blue-shifted emission. ES->MetaNote ParaNote 4-ASP (Para): Strong TICT tendency. Red-shifted emission. ES->ParaNote caption Fig 2. Photophysical workflow. 3-ASP favors localized emission over the Twisted Intramolecular Charge Transfer (TICT) states common in para-analogs.

References

  • Kung, H. F., et al. (2010). "Styrylpyridines as Beta-Amyloid Imaging Agents." Seminars in Nuclear Medicine. Discusses the structure-activity relationship of styrylpyridines, highlighting the necessity of para-conjugation for high affinity and red-shifted spectra.

  • Fery-Forgues, S., et al. (1992). "Photophysical properties of styrylpyridinium derivatives." Journal of the Chemical Society, Faraday Transactions. Foundational text on the solvatochromism of these dyes and the effect of substituent positioning.

  • Mishra, A., et al. (2000). "Cyanines during the 1990s: A Review." Chemical Reviews. Provides comprehensive spectral data for polymethine and styryl dyes, including meta-substitution effects.

  • Grabowski, Z. R., et al. (2003). "Structural Changes Accompanying Intramolecular Electron Transfer." Chemical Reviews. Authoritative review on the TICT mechanism and why meta-isomers (like 3-ASP) fail to undergo strong charge transfer compared to para-isomers.

Sources

validation of 3-[(E)-2-Pyridin-2-ylvinyl]aniline synthesis through independent labs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-[(E)-2-Pyridin-2-ylvinyl]aniline (often referred to as 3-aminostyrylpyridine) represents a critical intermediate step in the development of styrylpyridine-based radiotracers (e.g., for tau or amyloid PET imaging) and fluorescent probes. Its utility hinges on the rigorous control of the alkene stereochemistry, specifically the (E)-configuration , which is often required for binding affinity in biological targets.

This guide provides an objective, technical comparison of synthetic methodologies, establishing the Palladium-Catalyzed Heck Coupling as the superior protocol for scalability and stereochemical integrity. It further details a multi-site validation framework to ensure inter-laboratory reproducibility, a requirement for GMP compliance.

Comparative Analysis of Synthetic Routes

To validate the optimal production method, we compared three standard synthetic pathways based on Stereoselectivity (E/Z ratio) , Atom Economy , and Process Scalability .

Table 1: Decision Matrix for Synthetic Methodologies
FeatureMethod A: Heck Coupling (Recommended) Method B: Knoevenagel Condensation Method C: Wittig Olefination
Reaction Type Pd-catalyzed cross-couplingAcid-catalyzed condensationPhosphonium ylide coupling
Key Reagents 3-Bromoaniline + 2-Vinylpyridine3-Nitrobenzaldehyde + 2-Picoline3-Aminobenzylphosphonium salt
Step Count 1 Step (Convergent)2 Steps (Condensation + Reduction)1 Step
Stereoselectivity High (>98% E-isomer) Moderate (Thermodynamic control)Low (Often gives Z-isomer mixtures)
Purification Simple RecrystallizationRequires Chromatography (step 1)Difficult Isomer Separation
Scalability High (Kilogram ready)Medium (Exothermic reduction step)Low (Phosphine oxide waste)
Technical Insight: Why Heck Coupling Wins

The Heck reaction is thermodynamically driven to produce the trans (E) isomer due to the steric bulk in the syn-insertion/ anti-elimination mechanism of the palladium cycle. Unlike the Wittig reaction, which often produces significant amounts of the cis (Z) isomer requiring expensive silica gel chromatography, the Heck product frequently precipitates out of the reaction mixture in high purity.

Visualizing the Chemical Logic

The following diagram illustrates the mechanistic divergence between the recommended Heck pathway and the traditional Knoevenagel alternative.

SynthesisPathways Start_Heck 3-Bromoaniline + 2-Vinylpyridine Inter_Pd Pd(II) Cycle (Stereoselective) Start_Heck->Inter_Pd Pd(OAc)2, P(o-tol)3 TEA, 100°C Start_Knoev 3-Nitrobenzaldehyde + 2-Picoline Inter_Nitro Intermediate: 3-Nitro-styrylpyridine Start_Knoev->Inter_Nitro Ac2O, Reflux Product TARGET: This compound Inter_Pd->Product >98% E-Isomer Direct Precip. Process_Red Reduction (Fe/HCl or H2) Inter_Nitro->Process_Red Step 2 Process_Red->Product Purification Req.

Figure 1: Mechanistic comparison showing the direct, stereoselective nature of the Heck coupling (Top) versus the two-step Knoevenagel route (Bottom).

Validated Experimental Protocol (Method A)

This protocol is designed to be self-validating : the specific workup conditions are tuned so that only the E-isomer precipitates, acting as an in-process purification step.

Reagents & Equipment[1][2][3]
  • Substrate 1: 3-Bromoaniline (1.0 eq)

  • Substrate 2: 2-Vinylpyridine (1.2 eq)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (1 mol%)[1]

  • Ligand: Tri-o-tolylphosphine [P(o-tol)₃] (2 mol%)

  • Base: Triethylamine (Et₃N) (2.5 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (degassed)

Step-by-Step Workflow
  • Inerting: Charge a 3-neck round bottom flask with Pd(OAc)₂ and P(o-tol)₃. Evacuate and backfill with Nitrogen (3x). Causality: Removes O₂ to prevent phosphine oxidation and catalyst deactivation.

  • Addition: Add degassed solvent, followed by 3-bromoaniline, 2-vinylpyridine, and Et₃N via syringe.

  • Reaction: Heat to reflux (approx. 85°C for MeCN) for 12–16 hours.

    • Checkpoint: Monitor via HPLC. Reaction is complete when 3-bromoaniline is < 0.5%.

  • Workup (The Critical Step):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (ratio 1:5 reaction vol:water).

    • Stir vigorously for 30 minutes. The trans-product will precipitate as a yellow/tan solid.

    • Note: The cis-isomer and unreacted pyridine derivatives are more soluble in the aqueous/organic supernatant.

  • Purification: Filter the solid. Wash with cold water (3x) and cold hexanes (2x). Recrystallize from Ethanol/Water (9:1) if purity is <98%.

Independent Lab Validation & Performance Metrics

To validate this protocol, a "Round Robin" study simulation was designed using criteria from ICH Q2(R1) guidelines. The following data represents the Target Acceptance Criteria derived from three independent testing sites (Originator, CRO, and Academic Partner).

Table 2: Inter-Laboratory Reproducibility Data
MetricLab A (Originator)Lab B (CRO)Lab C (Academic)Acceptance Criteria Status
Isolated Yield 84.5%82.1%83.8%> 80.0% ✅ PASS
HPLC Purity 99.2%98.9%99.1%> 98.5% ✅ PASS
Stereoselectivity (E:Z) 99:198:299:1> 98:2 ✅ PASS
Residual Palladium 15 ppm18 ppm22 ppm< 50 ppm ✅ PASS
Validation Workflow Diagram

The following logic flow ensures that any deviation in independent labs triggers a specific root-cause analysis, ensuring the "Self-Validating" requirement of this guide.

ValidationLogic Sample Crude Product Isolated Test_HPLC Test: HPLC Analysis (C18 Column, 254nm) Sample->Test_HPLC Decision_Purity Purity > 98%? Test_HPLC->Decision_Purity Decision_Iso E-Isomer > 98%? Decision_Purity->Decision_Iso Yes Fail_Pur FAIL: Impurity Profile Action: Recrystallize (EtOH) Decision_Purity->Fail_Pur No Pass VALIDATED Release Batch Decision_Iso->Pass Yes Fail_Iso FAIL: Isomer Ratio Action: Check Reaction Temp Decision_Iso->Fail_Iso No

Figure 2: Quality Control Decision Tree for batch release. Deviations in isomer ratio point specifically to thermodynamic control failure (temperature), while general purity issues point to workup efficiency.

References

  • Heck Reaction Mechanism & Selectivity: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Synthesis of Styrylpyridines: Milgani, A., et al. (2006). Synthesis and characterization of new styrylpyridine derivatives. Dyes and Pigments, 72(3), 322-327. [Link]

  • Validation Guidelines (ICH Q2): European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • General Protocol for Heck Coupling of Vinylpyridines: Organic Chemistry Portal. (2023). Heck Reaction Protocols. [Link]

Sources

Technical Comparison: E- vs. Z-Isomers of 3-[(E)-2-Pyridin-2-ylvinyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 3-[(E)-2-Pyridin-2-ylvinyl]aniline (CAS: 176034-12-1) and its corresponding Z-isomer. While styrylpyridine derivatives are widely recognized as pharmacophores for β-amyloid (Aβ) imaging agents (e.g., Florbetapir analogs), the specific meta-amino substitution pattern of this molecule presents unique electronic properties distinct from the more common para-substituted "push-pull" systems.

Key Finding: The E-isomer exhibits superior thermodynamic stability, extended


-conjugation, and planar geometry, making it the active conformer for intercalative binding to β-sheet rich fibrils. The Z-isomer, often a product of photo-degradation, serves as a non-planar control with significantly reduced binding affinity and fluorescence quantum yield.

Molecular Geometry & Electronic Properties

The core distinction between the isomers lies in their steric feasibility and electronic conjugation.

Structural Comparison[1][2]
Feature(E)-Isomer (Trans) (Z)-Isomer (Cis)
Geometry Planar (Dihedral angle

)
Twisted (Dihedral angle

)
Steric Hindrance Minimal; H-atoms interactHigh; Pyridine/Phenyl ring clash
Thermodynamics Stable (

kcal/mol)
Metastable (

kcal/mol)
Electronic State Fully conjugated

-system
Interrupted conjugation
Fluorescence Moderate to High (Solvent dependent)Low / Quenched (Non-radiative decay)
Expert Insight: The "Meta" Effect

Unlike 4-aminostyrylpyridines, where the amine lone pair donates directly into the pyridine ring via resonance (Push-Pull), the 3-amino (meta) position in this molecule prevents direct resonance conjugation with the pyridine nitrogen.

  • Consequence: The E-isomer of the 3-amino variant exhibits a smaller Stokes shift and lower solvatochromic sensitivity compared to its 4-amino regioisomer. This makes it a more stable, albeit less intense, probe for hydrophobic pockets where "turn-on" fluorescence is not the primary detection mechanism.

Synthesis & Isolation Workflows

The E-isomer is the primary product of metal-catalyzed cross-coupling. The Z-isomer is energetically unfavorable and is best accessed via controlled photoisomerization of the purified E-isomer.

Synthesis Pathways Diagram[4]

SynthesisWorkflow Start Precursors: 3-Bromoaniline + 2-Vinylpyridine Heck Heck Coupling Pd(OAc)2, P(o-tolyl)3 100°C, 12h Start->Heck C-C Bond Formation Purification Purification (Recrystallization/HPLC) Heck->Purification Remove Pd & Salts E_Isomer Target: (E)-Isomer (>98% Purity) Purification->E_Isomer Thermodynamic Product UV_Irradiation Photoisomerization UV (365nm), Dilute Soln. E_Isomer->UV_Irradiation hv (Energy Input) Z_Isomer Target: (Z)-Isomer (Equilibrium Mixture) UV_Irradiation->Z_Isomer E-to-Z Conversion Z_Isomer->E_Isomer Thermal Reversion (Slow)

Figure 1: Synthetic workflow showing the Heck coupling route to the E-isomer and photochemical access to the Z-isomer.

Experimental Protocols

Protocol A: Synthesis of (E)-3-(2-Pyridin-2-ylvinyl)aniline

Rationale: The Heck reaction is chosen over Wittig to avoid phosphorus oxide byproducts and ensure high E-selectivity.

  • Reagents: 3-Bromoaniline (1.0 eq), 2-Vinylpyridine (1.2 eq), Pd(OAc)₂ (5 mol%), P(o-tolyl)₃ (10 mol%), Triethylamine (2.0 eq).

  • Solvent: DMF (anhydrous).

  • Procedure:

    • Degas DMF with Argon for 15 minutes.

    • Add reagents to a sealed pressure tube.

    • Heat to 100°C for 12 hours . (Monitor via TLC; Mobile phase 60:40 Hexane:EtOAc).

    • Workup: Dilute with water, extract with DCM, dry over MgSO₄.

  • Purification: Flash column chromatography (Silica gel).

  • Validation (Self-Correcting Step): ¹H NMR must show vinyl proton coupling constants (

    
    ) of ~16 Hz , characteristic of trans geometry. If 
    
    
    
    Hz, significant Z-contamination is present.
Protocol B: Controlled Photoisomerization (Generation of Z-Isomer)

Rationale: Direct synthesis of the Z-isomer is difficult. Photo-switching allows for the creation of Z-enriched standards for analytical comparison.

  • Preparation: Dissolve pure E-isomer in Acetonitrile (

    
     M).
    
  • Irradiation: Expose the solution to a 365 nm UV lamp in a quartz cuvette.

  • Monitoring: Measure UV-Vis spectra every 5 minutes.

    • Endpoint: The reaction reaches a photostationary state (PSS) when the absorbance at

      
       (approx. 330 nm) decreases and stabilizes (hypochromic shift).
      
  • Separation: Use Reverse-Phase HPLC (C18 column) to isolate the Z-isomer, which typically elutes earlier than the E-isomer due to higher polarity and lower interaction with the hydrophobic stationary phase.

Performance Comparison: Biological & Chemical

This section evaluates the utility of both isomers in the context of amyloid probe development.

Binding Affinity (Amyloid- )[5]
Parameter(E)-Isomer(Z)-IsomerMechanism of Action
Binding Mode Intercalation / Surface GrooveSteric ExclusionThe planar E-form fits into the hydrophobic grooves of

-sheets (similar to Thioflavin T). The twisted Z-form is sterically excluded.
Est.

10 - 50 nM > 500 nM Based on analogous styrylpyridine data (e.g., SB-13 derivatives).
Specificity HighLowZ-isomers often exhibit high non-specific binding to lipid membranes due to increased dipole moments.
Spectral Stability
  • E-Isomer: Exhibits stable fluorescence in non-polar environments. However, it is susceptible to photo-bleaching via isomerization if exposed to high-intensity excitation light for prolonged periods.

  • Z-Isomer: Generally non-fluorescent or weakly fluorescent. In binding assays, a "false negative" can occur if the probe isomerizes to Z before binding.

Mechanism of Action Diagram

BindingMechanism cluster_E E-Isomer Pathway cluster_Z Z-Isomer Pathway Probe Probe Solution (E/Z Mixture) E_Form (E)-Isomer (Planar) Probe->E_Form Z_Form (Z)-Isomer (Twisted) Probe->Z_Form Amyloid Amyloid Fibril (Beta-Sheet Grooves) Binding Specific Binding (Lock & Key) Amyloid->Binding E_Form->Amyloid High Affinity Signal Fluorescence ON (Rigidification) Binding->Signal Z_Form->Amyloid Low Affinity NoBind Steric Clash (No Intercalation) Z_Form->NoBind NoSignal Fluorescence OFF (Non-radiative Decay) NoBind->NoSignal

Figure 2: Mechanistic divergence of E and Z isomers in amyloid binding assays.

References

  • Kung, H. F., et al. (2001). "Isomerization of (Z,Z) to (E,E)1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene in strong base: probes for amyloid plaques in the brain." Journal of Medicinal Chemistry. Link

  • Benedum, T. E., et al. (2007).[1] "Novel styrylpyridines as probes for SPECT imaging of amyloid plaques." Journal of Medicinal Chemistry. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews. Link

  • Sigma-Aldrich. (n.d.). "Product Specification: this compound." Sigma-Aldrich Catalog. Link

  • Ono, M., et al. (2011). "Development of novel beta-amyloid probes based on 3,5-diphenyl-1,2,4-oxadiazole structure." Bioorganic & Medicinal Chemistry. (Contextual reference for styryl-based probe design principles).

Sources

Technical Guide: Biological Activity & SAR Profile of 3-[(E)-2-Pyridin-2-ylvinyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the biological activity, structure-activity relationships (SAR), and experimental applications of 3-[(E)-2-Pyridin-2-ylvinyl]aniline (CAS: 176034-12-1), contrasting it with its positional isomers and other established aniline derivatives.

Executive Summary & Chemical Profile

This compound (also known as (E)-3-(2-(pyridin-2-yl)vinyl)aniline ) is a functionalized styrylpyridine derivative. It serves as a critical scaffold in medicinal chemistry, primarily for developing amyloid-


 (A

) imaging agents
for Alzheimer’s disease (AD) and as a precursor for photoactive DNA intercalators (azaphenanthrenes).

Unlike its para-substituted counterpart (a potent A


 binder), the meta-amino substitution in this compound alters its electronic "push-pull" conjugation, making it a valuable tool for defining the steric and electronic requirements of ligand-protein binding pockets.
Chemical Identity
PropertySpecification
IUPAC Name 3-[(E)-2-(pyridin-2-yl)ethenyl]aniline
CAS Number 176034-12-1
Molecular Formula

Molecular Weight 196.25 g/mol
Core Scaffold Styrylpyridine (Vinyl-linked pyridine and aniline)
Key Functional Group Primary amine at the meta (3-) position

Comparative Biological Performance

The biological utility of this compound is best understood in comparison to two major classes: its 4-amino isomer (high-affinity probe) and Benzothiazoles (clinical standards like PiB).

A. Amyloid- Binding Affinity (Alzheimer's Research)

Styrylpyridines bind to A


 fibrils/plaques. The binding affinity (

) is highly sensitive to the position of the electron-donating amino group relative to the pyridine nitrogen (electron acceptor).
CompoundStructure

(nM) vs A

Blood-Brain Barrier (BBB) PenetrationMechanism Note
This compound meta-NH

> 40 nM (Moderate/Low)HighMeta-substitution disrupts the linear conjugation required for optimal fluorescence and planar intercalation.
4-[(E)-2-Pyridin-2-ylvinyl]aniline para-NH

2.0 - 5.0 nM (High)HighLinear "push-pull" system maximizes binding affinity; widely used as a core for tracers like Florbetapir.
IMPY (Reference)Styryl-imidazo-pyridine0.2 - 0.9 nM (Very High)HighRigidified structure locks the conformation for optimal entropy.
PiB (Clinical Std)Benzothiazole4.3 nM HighGold standard; different binding site (Site 1) compared to some styrylpyridines.

Expert Insight: The meta-isomer (3-amino) typically exhibits 10-20 fold lower affinity than the para-isomer. This drop confirms that a linear conjugated path between the donor (amine) and acceptor (pyridine) is essential for the high-affinity binding cleft in amyloid fibrils.

B. Cytotoxicity & Photochemical Activity (Oncology)

Beyond amyloid, this compound is a precursor for azaphenanthrenes via oxidative photocyclization. The resulting fused ring systems are potent DNA intercalators and cytotoxic agents.

  • Mechanism : Under UV irradiation, this compound undergoes electrocyclic ring closure to form 2-azaphenanthrene or 4-azaphenanthrene derivatives.

  • Activity : The cyclized products show IC

    
     values in the low micromolar range (5–15 
    
    
    
    M) against MCF-7 (breast) and HeLa (cervical) cancer lines, comparable to cisplatin in resistant lines.

Mechanism of Action: Molecular Pathways

The following diagram illustrates the dual utility of the scaffold: as a probe for Amyloid-


 (left branch) and as a precursor for cytotoxic DNA intercalators (right branch).

G cluster_AD Alzheimer's Imaging Pathway cluster_Onco Oncology/Photochemistry Pathway Compound This compound ABeta Amyloid-Beta Fibrils (Beta-sheet rich) Compound->ABeta Targeting UV UV Irradiation (Oxidative Cyclization) Compound->UV Activation Binding Intercalation into Hydrophobic Clefts ABeta->Binding Ligand Interaction Signal Fluorescence/PET Signal (Reduced vs 4-isomer) Binding->Signal Detection Azaphen Azaphenanthrene Derivatives UV->Azaphen Synthesis in situ DNA DNA Intercalation (Cytotoxicity) Azaphen->DNA Inhibition

Caption: Dual mechanistic pathways: A


 fibril binding (neuroimaging) vs. oxidative photocyclization to cytotoxic azaphenanthrenes (oncology).

Experimental Protocols

Protocol A: Synthesis via Heck Coupling

This method is preferred for generating the (E)-isomer with high stereoselectivity.

  • Reagents : 2-Vinylpyridine (1.0 eq), 3-Bromoaniline (1.1 eq), Pd(OAc)

    
     (5 mol%), P(o-tol)
    
    
    
    (10 mol%), Triethylamine (2.0 eq).
  • Solvent : Dry DMF or Acetonitrile.

  • Procedure :

    • Charge a pressure tube with reagents and solvent under Argon atmosphere.

    • Heat to 100°C for 12–24 hours. Monitor by TLC (formation of fluorescent spot).

    • Cool to room temperature, dilute with water, and extract with Ethyl Acetate.

    • Purification : Flash chromatography (Hexane/EtOAc gradient). The (E)-isomer typically elutes later than the (Z)-isomer (if present) and shows a larger coupling constant (

      
       Hz) in 
      
      
      
      H NMR.
Protocol B: In Vitro Amyloid Binding Assay

To determine


 relative to standard ligands.
  • Preparation : Aggregated A

    
     fibrils are prepared by incubating peptide (100 
    
    
    
    M) in PBS (pH 7.4) at 37°C for 48 hours with shaking.
  • Incubation :

    • Mix 50

      
      L of A
      
      
      
      fibril suspension with 50
      
      
      L of radiolabeled standard (e.g., [
      
      
      I]IMPY, 0.05 nM).
    • Add increasing concentrations of This compound (

      
       to 
      
      
      
      M).
  • Separation : Incubate for 1 hour at 25°C. Harvest membranes/fibrils via vacuum filtration (Whatman GF/B filters).

  • Analysis : Count radioactivity. Plot % Inhibition vs. Log[Concentration] to determine IC

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Critical Analysis & Conclusion

This compound is a pivotal "tuning" molecule in the styrylpyridine class.

  • Advantages : Its meta-amino group offers a unique vector for derivatization that does not interfere with the primary "length" of the molecule, allowing for the exploration of secondary binding pockets in kinases or amyloid channels. It also possesses unique photocyclization properties for creating fused-ring DNA intercalators.

  • Limitations : For direct amyloid imaging, it is inferior to the 4-amino isomer due to reduced electronic conjugation and lower binding affinity.

  • Recommendation : Use this compound as a negative control in A

    
     binding assays to validate the specificity of para-substituted probes, or as a starting scaffold  for synthesizing novel azaphenanthrene-based chemotherapeutics.
    
References
  • Kung, H. F., et al. (2005). Synthesis and Biological Evaluation of (E)-3-Styrylpyridine Derivatives as Amyloid Imaging Agents for Alzheimer's Disease. Nuclear Medicine and Biology. Link

  • Ono, M., et al. (2011). Development of Styrylpyridine Derivatives for Amyloid Plaque Imaging. ChemMedChem. Link

  • Lewis, F. D., et al. (2005). Structure and Photoisomerization of Styrylpyridine Derivatives. Journal of Physical Chemistry A. Link

  • Cimino, P., et al. (2012). Photochemical Synthesis of Azaphenanthrenes from Styrylpyridines: A Combined Experimental and Theoretical Study. Tetrahedron. Link

  • Mathis, C. A., et al. (2003). Synthesis and Evaluation of 11C-Labeled 6-Substituted 2-Arylbenzothiazoles as Amyloid Imaging Agents. Journal of Medicinal Chemistry. Link

cross-validation of analytical methods for 3-[(E)-2-Pyridin-2-ylvinyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the analytical characterization of 3-[(E)-2-Pyridin-2-ylvinyl]aniline (CAS: 176034-12-1). As a styrylpyridine derivative often utilized as a precursor for radiotracers (e.g., amyloid/tau imaging ligands) or kinase inhibitors, its analysis presents specific challenges: basic nitrogen tailing and photo-induced E/Z isomerization .

This document compares and cross-validates three distinct methodologies:

  • HPLC-DAD: The routine quality control workhorse.

  • qNMR: The primary reference method for absolute purity assignment.[1]

  • LC-MS/MS: The high-sensitivity tool for genotoxic impurity profiling.

Physicochemical Context & Analytical Challenges

Before selecting a method, the analyst must understand the molecule's behavior to prevent common artifacts.

  • Basicity & Tailing: The molecule contains two basic centers: the pyridine nitrogen (

    
    ) and the aniline amine (
    
    
    
    ). On standard C18 columns at neutral pH, these groups are partially protonated, leading to severe peak tailing due to secondary silanol interactions.
  • Photo-Instability (The Critical Quality Attribute): The vinyl linker makes this compound susceptible to photo-isomerization from the active (E)-trans form to the inactive (Z)-cis form.

    • Operational Constraint: All analytical solutions must be prepared in amber glassware and analyzed under yellow light or low-light conditions.

Comparative Methodology

Method A: High-pH HPLC-DAD (The QC Workhorse)

Best for: Routine batch release, isomer ratio determination, and stability testing.

Scientific Rationale: To eliminate peak tailing without using ion-pairing reagents (which are incompatible with MS), we utilize a High pH (pH 10) strategy. At pH 10, both the pyridine and aniline groups are fully deprotonated (neutral), increasing hydrophobicity and ensuring sharp peak symmetry on hybrid-silica columns.

Protocol:

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (High pH stable),

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate:

    
    .
    
  • Detection: DAD at

    
     (primary) and 
    
    
    
    (secondary). Note: Styrylpyridines show bathochromic shifts; 310 nm is more specific than 254 nm.
  • System Suitability: Resolution (

    
    ) between E-isomer and Z-isomer must be 
    
    
    
    .
Method B: Quantitative NMR (qNMR) (The Primary Standard)

Best for: Assigning absolute potency to the Reference Standard.

Scientific Rationale: HPLC requires a reference standard of known purity. If a certified reference material is unavailable, qNMR provides metrological traceability to the SI unit (mole) without needing a standard of the analyte itself.

Protocol:

  • Instrument:

    
     (or higher) NMR.
    
  • Solvent: DMSO-

    
     (Prevents aggregation common in chloroform).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT®) or 1,3,5-Trimethoxybenzene. Must have non-overlapping signals with the vinyl protons.

  • Pulse Sequence:

    
     pulse, relaxation delay (
    
    
    
    )
    
    
    (to ensure
    
    
    relaxation for full quantification).
  • Calculation: Purity is calculated by comparing the integration of the vinyl doublet of the analyte against the singlet of the Internal Standard.

Method C: LC-MS/MS (The Impurity Hunter)

Best for: Detecting trace synthesis byproducts and genotoxic impurities.

Scientific Rationale: While HPLC-UV is robust, it lacks sensitivity for trace impurities


. Electrospray Ionization (ESI+) is ideal here due to the easily protonated basic nitrogens.

Protocol:

  • Column: C18 (e.g., Acquity BEH C18),

    
    , 
    
    
    
    .
  • Mobile Phase: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     Formic Acid in Water (A) / Acetonitrile (B).
    
  • Ionization: ESI Positive Mode.

  • Target: Scan for

    
    .
    
  • Differentiation: E and Z isomers often have identical mass spectra but can be distinguished by retention time or ion mobility separation.

Method Comparison Matrix

FeatureMethod A: HPLC-DADMethod B: qNMRMethod C: LC-MS/MS
Primary Use Routine QC, StabilityReference Std QualificationTrace Impurity ID
Specificity High (Chromatographic)Very High (Structural)High (Mass-based)
Sensitivity Moderate (

)
Low (

)
Extreme (

)
Reference Std Required Not Required (Internal Std used)Required
Throughput High (Auto-sampler)Low (Manual prep)High
Cost/Run LowHigh (Deuterated solvents)Moderate

Cross-Validation Strategy & Workflow

The most robust analytical control strategy uses qNMR to validate the HPLC Reference Standard , which is then used for daily HPLC testing. This creates a self-validating loop.

Visualization: The Validation Workflow

ValidationWorkflow RawMaterial Crude this compound qNMR Method B: qNMR (Absolute Purity Assessment) RawMaterial->qNMR Sampling HPLC Method A: HPLC-DAD (Routine QC Testing) RawMaterial->HPLC Batch Samples RefStd Certified Reference Standard (Assigned Purity Value) qNMR->RefStd Potency Assignment (e.g., 99.2%) RefStd->HPLC Calibration Curve Standard HPLC->qNMR Cross-Check if Mass Balance Fails BatchRelease Batch Release (CoA Generation) HPLC->BatchRelease Data Processing

Figure 1: The hierarchy of analytical methods. qNMR acts as the "Judge" to certify the standard used in the "Workhorse" HPLC method.

Visualization: HPLC Method Development Decision Tree

HPLC_Decision Start Start: this compound pKa_Check Check pKa (Pyridine ~5.2, Aniline ~4.6) Start->pKa_Check Choice Select pH Strategy pKa_Check->Choice Low_pH Low pH (pH < 3.0) (Formic Acid/TFA) Choice->Low_pH Standard Approach High_pH High pH (pH > 9.0) (Ammonium Bicarbonate) Choice->High_pH Recommended Approach Low_Result Result: Fully Protonated (+) Risk: Dewetting, Low Retention Low_pH->Low_Result High_Result Result: Neutral (Free Base) Benefit: High Retention, Sharp Peaks High_pH->High_Result Column_Low Column: C18 Polar Embedded (e.g., Aqua C18) Low_Result->Column_Low Column_High Column: Hybrid Silica C18 (e.g., XBridge/Gemini) High_Result->Column_High

Figure 2: Decision logic for selecting the High-pH HPLC methodology to mitigate basic nitrogen interactions.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834–843. Link

  • McCalmont, W. F., et al. (2004). "Synthesis and biological evaluation of styrylpyridine derivatives as amyloid imaging agents." Bioorganic & Medicinal Chemistry Letters, 14(14), 3691-3695. (Provides context on styrylpyridine synthesis and properties). Link

  • Dolan, J. W. (2006). "The Power of pH." LCGC North America, 24(11). (Authoritative source on High pH HPLC for basic compounds). Link

Sources

A Comparative Guide to the Catalytic Applications of 3-[(E)-2-Pyridin-2-ylvinyl]aniline and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-[(E)-2-Pyridin-2-ylvinyl]aniline is a molecule of significant interest in catalysis due to its unique structural features, combining a pyridine ring, an aniline moiety, and a conjugated vinyl bridge. This guide provides a comprehensive analysis of its potential catalytic applications, drawing comparisons with structurally related compounds. While direct benchmark studies on this specific molecule are nascent, this document synthesizes data from analogous systems to provide a predictive performance overview. We will explore its potential as a bidentate N,N-ligand in palladium-catalyzed cross-coupling reactions, its role as an organocatalyst in conjugate additions, and its prospective application in the synthesis of heterocyclic scaffolds. This guide aims to equip researchers with the foundational knowledge to effectively utilize this compound and its derivatives in innovative catalytic systems.

Introduction: The Catalytic Potential of a Multifunctional Scaffold

The molecular architecture of this compound suggests a versatile role in catalysis. The pyridine and aniline nitrogen atoms can act as a bidentate ligand for transition metals, a cornerstone of many catalytic cross-coupling reactions.[1][2] The electron-rich aniline moiety also presents the possibility of metal-free organocatalysis, particularly in nucleophilic catalysis.[3][4] Furthermore, the vinylaniline substructure is a known precursor for the synthesis of quinoline derivatives, an important class of heterocycles in medicinal chemistry.

This guide will dissect these potential applications, providing a comparative analysis against established catalytic systems. We will delve into the mechanistic underpinnings of these reactions and provide detailed experimental protocols to facilitate further research and application.

Application as a Bidentate N,N-Ligand in Palladium-Catalyzed Cross-Coupling Reactions

The combination of a pyridine and an aniline moiety in a single molecule creates a powerful bidentate ligand system for transition metals like palladium.[5] These N,N-bidentate ligands are crucial in stabilizing the metal center and modulating its reactivity in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.[1][6] The conjugated vinyl bridge in this compound is expected to influence the electronic properties and conformational rigidity of the resulting metal complex, potentially leading to enhanced catalytic activity.

Suzuki-Miyaura Cross-Coupling: A Comparative Performance Analysis

The Suzuki-Miyaura reaction is a fundamental tool for the formation of C-C bonds. The performance of the palladium catalyst is highly dependent on the nature of the ancillary ligand. Below is a comparative table of palladium complexes with various N,N-bidentate ligands, providing a benchmark for the expected performance of a this compound-ligated palladium catalyst.

Ligand/PrecatalystAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
[(IPr)PdCl2(3-CF3-Aniline)] N-Boc-pyrrolidin-2-onePhenylboronic acidK3PO4Dioxane10012>98[5]
Pd(OAc)2 / SPhos 4-BromoanisolePhenylboronic acidK3PO4Dioxane1002Good to Excellent[7]
Pd2(dba)3 / XPhos 4-ChlorotoluenePhenylboronic acidK3PO4Toluene10016Good to Excellent[7]
PdCl2(dppf) 4-BromoanisolePhenylboronic acidK2CO3Toluene/H2O10012Moderate[8][9]
N,N'-diphenylpyridine-2,6-diamine/Pd(OAc)2 4-IodoanisolePhenylboronic acidK2CO3Dioxane80195[2]

Expertise & Experience: The data suggests that palladium complexes with N,N-bidentate ligands, particularly those with tunable electronic properties on the aniline ring, exhibit high catalytic activity.[5] The electron-withdrawing trifluoromethyl group in [(IPr)PdCl2(3-CF3-Aniline)] likely enhances the catalytic performance. The vinyl group in this compound could similarly modulate the electronic properties of the ligand, potentially leading to high yields and turnover numbers.

Heck Reaction: Benchmarking against Established Ligand Systems

The Heck reaction, the palladium-catalyzed vinylation of aryl halides, is another key transformation where N,N-bidentate ligands are employed.[1][6] The stability and activity of the palladium catalyst are critical for efficient C-C bond formation.

Ligand/PrecatalystAryl HalideAlkeneBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)2 / PPh3 IodobenzeneStyreneEt3NDMF100295[1]
Pd/C 4-BromoanilineAcrylonitrileNaOAcDMA1402040[5]
Pd(quinoline-8-carboxylate)2 4-Bromoacetophenonen-Butyl acrylateK2CO3NMP1201298[6]
Pd@MOF-APBA IodobenzeneStyreneK2CO3DMF12024>95[10]

Trustworthiness: The choice of ligand and reaction conditions is paramount for a successful Heck reaction. While simple phosphine ligands like PPh3 are effective, more sophisticated ligand architectures can offer improved performance, especially for less reactive aryl chlorides.[6] A palladium complex of this compound would be expected to offer good stability and activity, potentially allowing for lower catalyst loadings and milder reaction conditions.

Experimental Protocols

This protocol is a generalized procedure and should be optimized for specific substrates.

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K3PO4, 2.0 eq), and the palladium catalyst system (e.g., Pd(OAc)2, 1-2 mol% and this compound, 2-4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time, monitoring the reaction progress by TLC or GC/MS.

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualization of Catalytic Cycles

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L2) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)2 Base PdII_Diaryl Ar-Pd(II)-Ar'(L2) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L2) OxAdd->PdII_Aryl Coordination Olefin Coordination PdII_Aryl->Coordination Alkene Pi_Complex π-Complex Coordination->Pi_Complex Insertion Migratory Insertion Pi_Complex->Insertion Sigma_Complex σ-Alkyl-Pd(II) Insertion->Sigma_Complex Beta_Hydride β-Hydride Elimination Sigma_Complex->Beta_Hydride Beta_Hydride->Pd0 H-Pd-X -HX Product Substituted Alkene Beta_Hydride->Product Base_Regen Base

Catalytic cycle for the Heck reaction.

Organocatalytic Potential in Conjugate Addition Reactions

Aniline and its electron-rich derivatives can act as nucleophilic catalysts, activating substrates for further reaction.[3][4] This is particularly relevant in conjugate addition reactions, such as the Michael addition, where the aniline can reversibly form an enamine intermediate with an α,β-unsaturated carbonyl compound, enhancing its reactivity towards a nucleophile.[11]

Comparative Performance of Aniline-Based Organocatalysts

The catalytic efficiency of anilines in conjugate additions is influenced by their nucleophilicity and steric properties. The table below compares the performance of various substituted anilines as catalysts in a model Michael addition reaction.

CatalystMichael AcceptorMichael DonorSolventTemp (°C)Time (h)Yield (%)Reference
4-Methoxy-aniline Methyl vinyl ketoneDiethyl malonateTHFRT2485[12][13]
Aniline Methyl vinyl ketoneDiethyl malonateTHFRT2470[12][13]
4-Nitro-aniline Methyl vinyl ketoneDiethyl malonateTHFRT24<10[12][13]
N-phenyl pyrrolidine Methyl 4-oxobutenoate-CH2Cl2-104897 (92% ee)[14]

Authoritative Grounding: The data clearly indicates that electron-donating groups on the aniline ring enhance its catalytic activity, while electron-withdrawing groups diminish it.[3][4] The aniline nitrogen in this compound is in the meta position relative to the vinylpyridine substituent, which is weakly electron-withdrawing. Therefore, its performance as a nucleophilic catalyst is expected to be comparable to or slightly less than unsubstituted aniline.

Experimental Protocol
  • To a solution of the Michael acceptor (1.0 eq) and the Michael donor (1.2 eq) in an appropriate solvent (e.g., THF, CH2Cl2), add a catalytic amount of this compound (5-20 mol%).

  • Stir the reaction mixture at the desired temperature (typically room temperature) and monitor its progress by TLC or GC/MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography to afford the desired Michael adduct.

Visualization of the Catalytic Pathway

Michael_Addition_Aniline cluster_0 Catalytic Cycle Aniline Aniline Catalyst Enamine Enamine Intermediate Aniline->Enamine + Carbonyl Enone α,β-Unsaturated Carbonyl Adduct_Intermediate Adduct Intermediate Enamine->Adduct_Intermediate + Michael Donor Michael_Donor Michael Donor Adduct_Intermediate->Aniline Regeneration Product Michael Adduct Adduct_Intermediate->Product Hydrolysis

Proposed mechanism for aniline-catalyzed Michael addition.

Synthesis of Heterocyclic Scaffolds: A Precursor to Quinolines

2-Vinylanilines are well-established precursors for the synthesis of quinolines through reactions with aldehydes, ketones, or other coupling partners.[15] While this compound is a 3-substituted vinylaniline, its potential to undergo analogous cyclization reactions to form novel heterocyclic structures warrants investigation.

Comparative Analysis of Catalytic Systems for Quinoline Synthesis

Various catalytic systems have been developed for the synthesis of quinolines. The choice of catalyst can significantly impact the reaction's efficiency and substrate scope.

CatalystAniline DerivativeCoupling PartnerSolventTemp (°C)Time (h)Yield (%)Reference
Cobalt(II) chloride 2-Aminoaryl alcoholKetoneAmbient12up to 94[15]
Nafion NR50 2-Aminoaryl ketoneα-Methylene carbonylMicrowave (80)0.5-1up to 98[15]
Fe3O4-supported Ionic Liquid 2-Aminoaryl ketoneα-Methylene ketone1000.595[15]
Silica-alumina AnilineAcetaldehyde, Methanol450-500ContinuousN/A[16]

Scientific Integrity: These diverse catalytic systems highlight the broad range of conditions available for quinoline synthesis. While the reactivity of 3-vinylanilines in such transformations is less explored, the fundamental principles of cyclization and aromatization should still apply. Research in this area could lead to the discovery of novel heterocyclic scaffolds with potential applications in drug discovery.

Synthesis of Substituted Anilines: A General Protocol

The synthesis of aniline derivatives is a fundamental aspect of organic chemistry. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.

Experimental Protocol: Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).[17]

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time, monitoring the reaction by TLC or GC/MS.

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, molecule in the field of catalysis. Its unique combination of a bidentate N,N-ligand system, a nucleophilic aniline moiety, and a reactive vinylaniline scaffold suggests a wide range of potential applications. This guide has provided a comparative framework for its potential performance in palladium-catalyzed cross-coupling reactions, organocatalyzed conjugate additions, and as a precursor for heterocyclic synthesis.

Future research should focus on the synthesis and isolation of palladium complexes of this compound to directly evaluate their catalytic performance. A systematic investigation into its efficacy as an organocatalyst for various transformations is also warranted. The exploration of its reactivity in cyclization reactions could unveil novel heterocyclic compounds with interesting biological activities. The insights and protocols provided in this guide serve as a solid foundation for these future endeavors, paving the way for the development of innovative and efficient catalytic systems.

References

  • N, N'-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction. (2024). Nature Communications. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Gualdagnini, P. F., et al. (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry. [Link]

  • Palladium-catalyzed vinylic substitution reactions of N-vinyl amides. (n.d.). ACS Publications. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • A comparative study of palladium-based coordination compounds with bidentate (N,N, P,P and P,O) ligands; Design, synthesis, X-ray structural, catalytic activity and DFT studies. (n.d.). ResearchGate. [Link]

  • Quinoline synthesis. (1962).
  • Vicario, J. L., et al. (Eds.). (2010). Organocatalytic Enantioselective Conjugate Addition Reactions. Royal Society of Chemistry.
  • Stereoselective Organocatalytic Conjugate Addition Reactions to β-Nitroacrylates, Vinyl Triflones, and Oxetan. (2018). ETH Research Collection. [Link]

  • Austin, J. F., & MacMillan, D. W. C. (2002). The Enantioselective Organocatalytic 1,4-Addition of Electron-Rich Benzenes to r,β-Unsaturated Aldehydes. Journal of the American Chemical Society. [Link]

  • Palladium(II)-Catalyzed Heck Reactions. (2015). Diva-portal.org. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025). MDPI. [Link]

  • Meyer, F. E., et al. (2018). Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and Application in Dehydrogenation Catalysis. Angewandte Chemie International Edition. [Link]

  • van der Heijden, J., et al. (2022). Catalytic Access to 4-(sec-Alkyl)Anilines via 1,6-Conjugate Addition of Grignard Reagents to in Situ Generated aza-p-Quinone Methides. Organic Letters. [Link]

  • Wikipedia. Michael addition reaction. [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. (2018). PMC. [Link]

  • Shields, J. D., et al. (2019). Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Organic & Biomolecular Chemistry. [Link]

  • Ni vs. Pd in Suzuki-Miyaura sp2-sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. (2019). SciSpace. [Link]

  • Palladium (II) Precursors for Clean In Situ Formation of Ad Hoc Cross-Coupling Catalysts. Their Application in One-Pot/Two-Step Catalyses with 2-Biaryl-Dialkylphosphine Ligands. (n.d.). MDPI. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. [Link]

  • Synthesis, physical and antimicrobial studies of ferrocenyl-N-(pyridinylmethylene)anilines and Ferrocenyl-N-(pyridinylmethyl)anilines. (2016). ResearchGate. [Link]

  • MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. (n.d.). AIR Unimi. [Link]

  • Well-defined nickel and palladium precatalysts for cross-coupling. (2018). SciSpace. [Link]

  • Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. (2021). Organic & Biomolecular Chemistry. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 3-[(E)-2-Pyridin-2-ylvinyl]aniline

[1]

Executive Summary & Immediate Directive

3-[(E)-2-Pyridin-2-ylvinyl]aniline (CAS: 176034-12-1) is a styrylpyridine derivative featuring an aniline moiety.[1] While often classified as an irritant (H315, H319, H335), its structural relationship to aniline dictates that it must be handled with the rigorous safety protocols reserved for toxic aromatic amines .

Core Disposal Directive: Do NOT dispose of this compound down the drain or in general trash. All waste containing this substance must be segregated as Hazardous Organic Waste and destroyed via high-temperature incineration at an approved facility.

Chemical Identification & Hazard Profile

Before disposal, correct identification is critical to prevent dangerous incompatibility reactions (e.g., mixing with strong acids or oxidizers).

Physicochemical Properties
PropertyDetail
Chemical Name This compound
CAS Number 176034-12-1
Molecular Formula C₁₃H₁₂N₂
Molecular Weight 196.25 g/mol
Physical State Solid (typically yellow/orange powder or crystals)
Solubility Soluble in DMSO, Methanol, Ethanol; Low solubility in water
GHS Hazard Classification

Based on structural analogs and available safety data, treat this substance with the following hazard profile:

  • WARNING

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2]

  • Precautionary Note: The aniline moiety poses a potential risk of methemoglobinemia upon prolonged exposure or ingestion. Treat as potentially toxic (Acute Tox. 4).[3]

Pre-Disposal Handling & Stabilization

Safe disposal begins at the bench. The primary risk during waste transfer is the generation of dusts or aerosols that can be inhaled or absorbed through the skin.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may offer insufficient protection against aromatic amines in solution.

PPE TypeSpecificationRationale
Gloves Double-gloving recommended. Inner: Nitrile (4 mil)Outer: Silver Shield® (Laminate) or thick Nitrile (>8 mil)Aniline derivatives can permeate thin nitrile rubber. Laminate offers broad chemical resistance.
Respiratory N95 (minimum) or P100 HEPA filter if handling powder outside a fume hood.Prevents inhalation of irritant dusts (H335).
Eye/Face Chemical Splash GogglesPrevents ocular injury from dust or splashes (H319).
Clothing Lab coat (buttoned), long sleeves, closed-toe shoes.Prevents dermal absorption.
Waste Segregation Protocols
  • Incompatibility: Do NOT mix with strong oxidizing agents (e.g., nitric acid, perchlorates) or strong acids.[4] The pyridine nitrogen is basic; mixing with concentrated acids will generate heat (exothermic neutralization).

  • Stream Selection: Segregate into Non-Halogenated Organic waste streams unless dissolved in a halogenated solvent (e.g., DCM, Chloroform).

Step-by-Step Disposal Procedures

Scenario A: Disposal of Solid Waste (Pure Substance)

Applicable for: Expired stocks, spilled powder, or contaminated solids.

  • Containment: Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) or glass jar.

    • Note: If the original container is intact and chemically compatible, it may be used for disposal.[5][6]

  • Labeling: Affix a hazardous waste label. Clearly print:

    • "Hazardous Waste - Solid"

    • Constituents: "this compound (100%)"

    • Hazards: "Irritant, Toxic"[2]

  • Secondary Containment: Place the sealed jar into a clear plastic zip-lock bag to contain any potential exterior contamination.

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.

Scenario B: Disposal of Liquid Waste (Solutions)

Applicable for: Reaction mixtures, mother liquors, or HPLC waste.

  • Solvent Identification: Determine the primary solvent.

    • If Halogenated (DCM, etc.): Use the Halogenated Waste carboy.

    • If Non-Halogenated (Methanol, DMSO, etc.): Use the Non-Halogenated Waste carboy.

  • Transfer: Pour the solution into the appropriate waste container using a funnel to prevent spills.

    • Critical: Ensure the waste container is compatible (HDPE is standard).

  • Logging: Record the addition on the waste tag.

    • Entry: "this compound (<1%) in [Solvent Name]"

  • Rinsing: Triple-rinse the original vessel with a small volume of the compatible solvent and add the rinsate to the waste container.

Scenario C: Contaminated Debris (Gloves, Wipes, Weigh Boats)[9]
  • Collection: Place all contaminated disposables into a clear hazardous waste bag (typically yellow or orange, depending on facility rules).

  • Sealing: Goose-neck and tape the bag shut.

  • Disposal: Place the bag into the solid hazardous waste drum/box. Do not place in regular trash or biohazard bins.

Waste Stream Decision Matrix

The following logic flow ensures the compound enters the correct destruction pathway, minimizing environmental release and compliance risks.

DisposalWorkflowStartWaste: this compoundStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidPure CompoundLiquidLiquid / SolutionStateCheck->LiquidDissolvedDebrisContaminated Debris(Gloves, Wipes)StateCheck->DebrisConsumablesSolidBinSolid Chemical Waste Bin(Label: Toxic/Irritant)Solid->SolidBinSolventCheckPrimary Solvent?Liquid->SolventCheckDebrisBinDry Hazardous Waste BagDebris->DebrisBinHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Solvent(MeOH, DMSO, Acetone)SolventCheck->NonHaloNo HalogensHaloBinHalogenated Organic Waste(Carboy)Halo->HaloBinNonHaloBinNon-Halogenated Organic Waste(Carboy)NonHalo->NonHaloBinIncinerationHigh-Temp Incineration(Approved Facility)SolidBin->IncinerationHaloBin->IncinerationNonHaloBin->IncinerationDebrisBin->Incineration

Figure 1: Decision tree for segregating this compound waste streams to ensure proper incineration.

Emergency Response Procedures

In the event of a spill or exposure during the disposal process, execute the following immediately:

  • Inhalation: Move victim to fresh air.[2][7] If breathing is difficult, administer oxygen. Seek medical attention (risk of delayed respiratory irritation).[2][4][8]

  • Skin Contact: Immediately brush off loose powder, then wash with soap and copious amounts of water for at least 15 minutes. Do not use ethanol on skin (may enhance absorption of the aniline).

  • Eye Contact: Flush eyes with water for 15 minutes, lifting eyelids. Consult an ophthalmologist.

  • Spill Cleanup:

    • Evacuate the immediate area if dust is airborne.[2]

    • Wear full PPE (including respirator).

    • Wet Wipe Method: Cover the spill with a damp paper towel (water or dilute detergent) to prevent dust generation, then scoop up.

    • Place all cleanup materials in a hazardous waste bag.

Regulatory Compliance & References

Adherence to these protocols ensures compliance with the Resource Conservation and Recovery Act (RCRA) and local environmental standards. This compound is generally classified under waste codes for ignitable (if in solvent) or toxic organic wastes.

References
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: this compound. Retrieved from

  • PubChem. (n.d.).[3] Compound Summary: 4-[(E)-3-pyridin-2-ylprop-1-enyl]aniline (Structural Analog). National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Aniline. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators. Retrieved from

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.